Zapnometinib
描述
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
属性
IUPAC Name |
2-(2-chloro-4-iodoanilino)-3,4-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2INO2/c14-8-5-6(17)1-4-10(8)18-12-7(13(19)20)2-3-9(15)11(12)16/h1-5,18H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNBGWKQXRQKSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)NC2=C(C=CC(=C2F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435811 | |
| Record name | 2-(2-chloro-4-iodophenylamino)-3,4-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303175-44-2 | |
| Record name | Zapnometinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0303175442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-chloro-4-iodophenylamino)-3,4-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((2-chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid CC-5852.0 2,3,4-trifluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Zapnometinib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RZD8LK83V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zapnometinib's Dual-Action Mechanism: A Technical Guide to a Novel Host-Targeting Antiviral
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of Zapnometinib (ATR-002), a first-in-class, orally available, small-molecule inhibitor of MEK1 and MEK2. Developed by Atriva Therapeutics, this compound represents a novel host-targeting approach to treating severe respiratory infections caused by RNA viruses. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical and clinical data elucidating its dual antiviral and immunomodulatory effects.
Core Mechanism of Action: Inhibition of the Raf/MEK/ERK Signaling Pathway
This compound's primary mechanism of action is the highly specific, non-ATP-competitive inhibition of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[1][2][3] MEK1/2 are central components of the Raf/MEK/ERK signaling cascade, a critical pathway for cellular proliferation, differentiation, and immune responses.[4] Many RNA viruses, including influenza viruses, coronaviruses (including SARS-CoV-2), hantaviruses, and respiratory syncytial virus (RSV), hijack this host cell pathway to facilitate their replication.[5][6][7]
By inhibiting MEK1/2, this compound effectively disrupts the viral life cycle and mitigates the pathological inflammatory responses associated with severe viral infections. This dual action offers a significant advantage over direct-acting antivirals, as it is less susceptible to the development of viral resistance.[3]
Antiviral Effect: Blockade of Viral Ribonucleoprotein (vRNP) Nuclear Export
In influenza virus-infected cells, the activation of the Raf/MEK/ERK pathway is crucial for the nuclear export of newly synthesized viral ribonucleoprotein (vRNP) complexes.[7][8] These complexes, consisting of the viral genome, nucleoprotein (NP), and the viral polymerase, must be transported from the nucleus to the cytoplasm for the assembly of new, functional viral particles.[7][8] this compound's inhibition of MEK prevents the phosphorylation of downstream targets, leading to the retention of vRNPs within the nucleus.[8] This "nuclear imprisonment" effectively halts the viral replication cycle, ultimately reducing the viral load in the body.[7]
dot
Immunomodulatory Effect: Attenuation of the Cytokine Storm
Severe viral respiratory infections are often characterized by a hyperinflammatory immune response, commonly referred to as a "cytokine storm," which can lead to acute respiratory distress syndrome (ARDS) and multi-organ failure.[3] The Raf/MEK/ERK pathway plays a significant role in the production of pro-inflammatory cytokines and chemokines.[4] By inhibiting this pathway, this compound downregulates the gene expression and production of key inflammatory mediators, including TNF-α, IL-1β, IL-6, IL-8, IP-10, MCP-1, and MIP-1α.[5][7] This immunomodulatory effect can mitigate the excessive inflammation associated with severe disease, reducing tissue damage and improving patient outcomes.[9]
// Pathway Virus -> Immune_Cell [label="Infects"]; Immune_Cell -> Raf [label="Activates Signaling"]; Raf -> MEK; MEK -> ERK; ERK -> Transcription_Factors [label="Activates"]; Transcription_Factors -> Cytokines [label="Induces Transcription"]; Transcription_Factors -> Chemokines [label="Induces Transcription"]; Cytokines -> Cytokine_Storm; Chemokines -> Cytokine_Storm;
// this compound Action this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound -> MEK [label="Inhibits", color="#4285F4", fontcolor="#4285F4", style=bold];
// Consequence of Inhibition edge [color="#4285F4", style=dashed, arrowhead=none]; this compound -> Cytokines [label="Downregulates", fontcolor="#4285F4"]; this compound -> Chemokines [label="Downregulates", fontcolor="#4285F4"]; this compound -> Cytokine_Storm [label="Mitigates", fontcolor="#4285F4"]; }
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood using standard density gradient centrifugation.
-
Treatment: Treat isolated PBMCs with varying concentrations of this compound (e.g., 10, 25, and 50 µg/ml) for 60 minutes. A DMSO control is run in parallel. [4]3. Stimulation: Stimulate the MEK/ERK pathway by adding phorbol 12-myristate 13-acetate (PMA) to a final concentration of 400 nM and incubate for 30 minutes. [4]4. Lysis: Lyse the PBMCs to extract total protein.
-
Analysis: Determine the ratio of phosphorylated ERK1/2 (pERK) to total ERK1/2 (ERK) using an automated capillary-based immunoassay system (Wes™). [4]6. Calculation: Calculate the percentage of MEK1/2 inhibition relative to the PMA-stimulated DMSO control. [4]
Cytokine and Chemokine Level Analysis in Human PBMCs
This protocol outlines the procedure for evaluating the immunomodulatory effects of this compound by measuring its impact on cytokine and chemokine production in lipopolysaccharide (LPS)-stimulated human PBMCs. [5] Methodology:
-
PBMC Culture: Suspend 2x106 human PBMCs in 1 mL of RPMI 1640 medium supplemented with 5% autologous plasma, 1% penicillin/streptomycin, and 1% L-glutamine. [5]2. Treatment and Stimulation: Simultaneously treat the cells with 10 µg/mL this compound (or DMSO as a control) and stimulate with 1 µg/mL LPS from E. coli O55:B5. [5]3. Incubation: Incubate the cells for 6 hours at 37°C and 5% CO2. [5]4. Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Determine the levels of specific cytokines and chemokines (e.g., IL-1β, IL-6, IL-8, IP-10, MCP-1, MIP-1α, and TNF-α) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions. [5]
Influenza vRNP Nuclear Export Assay (Immunofluorescence)
This protocol provides a representative methodology for visualizing the effect of this compound on the subcellular localization of influenza virus nucleoprotein (NP), a key component of vRNPs.
Methodology:
-
Cell Culture and Infection: Seed a suitable cell line (e.g., A549 cells) on coverslips and infect with influenza A virus at a defined multiplicity of infection (MOI).
-
Treatment: At a specified time post-infection, treat the cells with this compound at a desired concentration. A DMSO control should be run in parallel.
-
Fixation and Permeabilization: At a late time point in the viral replication cycle (e.g., 8-10 hours post-infection), fix the cells with 4% paraformaldehyde and permeabilize with 0.2% Triton X-100.
-
Immunostaining:
-
Incubate the cells with a primary antibody specific for influenza A virus NP.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy: Mount the coverslips and visualize the subcellular localization of NP using fluorescence microscopy. In control cells, NP should be predominantly cytoplasmic at late time points, while in this compound-treated cells, NP is expected to be retained in the nucleus.
Conclusion
This compound's innovative host-targeting mechanism of action, characterized by its dual antiviral and immunomodulatory properties, positions it as a promising therapeutic candidate for severe respiratory viral infections. By inhibiting the host's Raf/MEK/ERK signaling pathway, this compound effectively blocks viral replication and mitigates the detrimental hyperinflammatory response. The preclinical and clinical data summarized in this guide provide a strong foundation for its continued development and potential to address significant unmet medical needs in the field of infectious diseases.
References
- 1. Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor this compound in Animal Models and in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Efficacy and safety of this compound in hospitalised adult patients with COVID-19 (RESPIRE): a randomised, double-blind, placebo-controlled, multicentre, proof-of-concept, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development [frontiersin.org]
- 5. Antiviral and immunomodulatory effect of this compound in animal models and hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atriva Therapeutics announces Topline Results from the Proof of Concept (POC) / Phase 2a RESPIRE study (this compound) in patients hospitalized with COVID-19 | Atriva [atriva-therapeutics.com]
- 7. The Atriva Approach | Atriva [atriva-therapeutics.com]
- 8. Dissecting the mechanism of signaling-triggered nuclear export of newly synthesized influenza virus ribonucleoprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Zapnometinib: A Technical Guide to Preclinical Research Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zapnometinib (ATR-002) is a potent and selective, orally bioavailable small-molecule inhibitor of mitogen-activated protein kinase kinase (MEK1/2), key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Originally investigated for its anti-cancer properties as the active metabolite of CI-1040, this compound has demonstrated significant therapeutic potential in the context of severe viral infections due to its dual mechanism of action: direct antiviral activity and modulation of the host immune response.[3][4] This technical guide provides a comprehensive overview of the preclinical research findings for this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Core Mechanism of Action: MEK1/2 Inhibition
This compound targets the cellular Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation and the expression of cytokines and chemokines.[1] Many RNA viruses exploit this pathway for their replication.[5] By inhibiting MEK1 and MEK2, this compound prevents the phosphorylation of ERK1 and ERK2, thereby blocking downstream signaling.[1] This inhibition has two primary effects: it reduces viral replication and mitigates the hyperinflammatory immune response often associated with severe viral infections.[1][6]
Antiviral Preclinical Findings
This compound has demonstrated broad-spectrum antiviral activity against a range of RNA viruses, including influenza viruses and coronaviruses.[5][6]
In Vitro Antiviral Activity
| Parameter | Virus | Cell Line | Value | Reference(s) |
| EC50 | Influenza A and B viruses | Not specified | 4.2–6.4 µM | [4] |
| CC50 | - | Human PBMCs | 321.5 µM | [4] |
| IC50 | - | A549 cells | 30.96 nM | [2] |
| IC50 | - | MDCK cells | 357 nM | [2] |
| IC50 | - | Human PBMCs | 15 nM | [2] |
| Viral Replication Inhibition | SARS-CoV-2 (wildtype, alpha, beta variants), SARS-CoV-1, MERS-CoV | Not specified | >90% | [5] |
In Vivo Antiviral Efficacy
Preclinical studies in animal models have confirmed the in vivo efficacy of this compound in reducing viral load and mitigating disease severity.
Influenza Mouse Model: In a lethal H1N1 influenza virus infection model in mice, oral administration of this compound at doses of 25 mg/kg/day and 75 mg/kg/day significantly reduced lung virus titers and improved survival rates.[2] A 50%-80% reduction in MEK activity in peripheral blood mononuclear cells (PBMCs) was sufficient to decrease influenza virus titer in the lungs by over 90%.[4]
Syrian Hamster SARS-CoV-2 Model: In a well-established Syrian hamster model of SARS-CoV-2 infection, this compound treatment led to a significant reduction in viral load in the respiratory tract and attenuated pulmonary inflammation and lung injury.[5][7]
Anticancer Preclinical Findings
As the active metabolite of the former anticancer drug candidate CI-1040, this compound's preclinical anticancer activity has been documented.
In Vitro Anticancer Activity of CI-1040
| Parameter | Cancer Type | Cell Line | Value | Reference(s) |
| IC50 (MEK1) | - | Cell-free assay | 17 nM | [8][9] |
| GI50 | Papillary Thyroid Carcinoma (BRAF mutation) | PTC cells | 52 nM | [8] |
| GI50 | Papillary Thyroid Carcinoma (RET/PTC1 rearrangement) | PTC cells | 1.1 µM | [8] |
| Anchorage-independent growth IC50 | Murine Colon Carcinoma | C26 | 0.15 µM | [10] |
CI-1040 has also been shown to inhibit the proliferation of a wide range of breast cancer cell lines.[11]
In Vivo Anticancer Efficacy of CI-1040
In mouse xenograft models, oral administration of CI-1040 demonstrated significant anti-tumor activity.
| Cancer Type | Model | Dosing | Tumor Growth Inhibition | Reference(s) |
| Colon Carcinoma | Mouse xenograft | 48-200 mg/kg/dose | Up to 80% | [7][8] |
| Papillary Thyroid Carcinoma (BRAF mutation) | Mouse xenograft | 300 mg/kg/day | 31.3% reduction | [8] |
| Papillary Thyroid Carcinoma (RET/PTC1 rearrangement) | Mouse xenograft | 300 mg/kg/day | 47.5% reduction | [8] |
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in several species.
| Species | Dose | Route | Cmax | AUC | T1/2 | Reference(s) |
| Mouse | 150 mg/kg | i.v. | - | 860.02 µg·h/mL | 8 h | [2][4] |
| 150 mg/kg | p.o. | - | 1953.68 µg·h/mL | 8 h | [2][4] | |
| Rat (Male) | 30 mg/kg [14C]-Zapnometinib | p.o. | 83.3 µg equiv/mL | - | - | [3] |
| Rat (Female) | 30 mg/kg [14C]-Zapnometinib | p.o. | 122 µg equiv/mL | - | - | [3] |
| Syrian Hamster | 30 mg/kg (15 mg/kg twice daily) | p.o. | - | - | 8 h | [4] |
| 60 mg/kg/day | p.o. | - | - | 8 h | [4] | |
| Dog (Beagle) | 300 mg/kg/day | p.o. | - | - | 4-5 h | [4] |
| Human (Healthy Volunteers) | 100, 300, 600, 900 mg | p.o. | - | - | 19 h | [4] |
Experimental Protocols
Syrian Hamster Model of SARS-CoV-2 Infection
This model is utilized to assess the in vivo antiviral efficacy of this compound against SARS-CoV-2.
Methodology: Seven- to nine-week-old male Syrian hamsters are infected intranasally with 1x10^3 TCID50 of SARS-CoV-2.[7] Treatment with this compound (100 mg/kg) is initiated at either 4 hours or 24 hours post-infection, followed by a daily dose of 75 mg/kg.[7] Control animals receive a vehicle solution. Body weight and viral shedding (via throat swabs) are monitored daily. At 4 days post-infection, animals are euthanized, and nasal turbinates and lungs are collected for viral load determination and histopathological analysis, respectively.[7][8]
Acute Lung Injury (ALI) Mouse Model
This model is used to evaluate the immunomodulatory and anti-inflammatory effects of this compound.
Methodology: Acute lung injury is induced in mice by an intraperitoneal injection of 5 mg/kg lipopolysaccharide (LPS).[7] One hour after LPS administration, the treatment group receives 25 mg/kg of this compound via oral gavage, while the control group receives a vehicle solution.[7] Six hours after treatment, the mice are euthanized, and their lungs are harvested and preserved for analysis of inflammatory markers.[7]
Conclusion
The preclinical data for this compound strongly support its continued development as a therapeutic agent. Its dual antiviral and immunomodulatory mechanism of action makes it a promising candidate for the treatment of severe RNA virus infections where both viral replication and hyperinflammation contribute to pathology. Furthermore, its origins as an anti-cancer agent suggest that its therapeutic potential may extend beyond infectious diseases. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research and development of this promising MEK inhibitor.
References
- 1. CI-1040 (PD184352), a targeted signal transduction inhibitor of MEK (MAPKK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Pharmacokinetics, absorption, distribution, metabolism and excretion of the MEK inhibitor this compound in rats [frontiersin.org]
- 4. Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor this compound in Animal Models and in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atriva Therapeutics’ lead candidate this compound shows substantial efficacy against SARS-CoV-2 | Atriva [atriva-therapeutics.com]
- 6. researchgate.net [researchgate.net]
- 7. From basic research to clinical development of MEK1/2 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Role for K-ras in Conferring Resistance to the MEK Inhibitor, CI-1040 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Zapnometinib: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zapnometinib (also known as ATR-002 or PD0184264) is a clinical-stage, orally bioavailable small molecule inhibitor with a dual mechanism of action encompassing both antiviral and immunomodulatory properties.[1][2][3] This technical guide provides an in-depth overview of the target identification and validation of this compound, summarizing key preclinical and clinical data, and detailing the experimental protocols used in its characterization. This compound has been primarily investigated for the treatment of severe respiratory viral infections, including influenza and COVID-19.[1][2]
Target Identification: MEK1 and MEK2 Kinases
The primary molecular targets of this compound have been identified as the dual-specificity mitogen-activated protein kinase kinases 1 and 2 (MEK1 and MEK2).[2] These kinases are central components of the Ras/Raf/MEK/ERK signaling pathway, a critical cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and immune responses.[4] Many RNA viruses, such as influenza and coronaviruses, exploit this pathway for their replication.[3] By inhibiting MEK1/2, this compound effectively blocks the phosphorylation and activation of their downstream substrate, the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1]
Target Validation
The validation of MEK1 and MEK2 as the targets of this compound has been accomplished through a combination of biochemical assays, cellular assays, and preclinical animal models.
Biochemical and Cellular Activity
This compound is a potent inhibitor of MEK, as demonstrated by its low nanomolar IC50 value in biochemical assays.[5] Its activity has been further confirmed in various cell lines, where it effectively inhibits the phosphorylation of ERK.[5]
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Target/Cell Line | IC50/EC50 | Reference(s) |
| Biochemical Assay | MEK | 5.7 nM | [5] |
| Cellular Assay | A549 | 30.96 nM | [5] |
| Cellular Assay | MDCK | 357 nM | [5] |
| Cellular Assay | Human PBMCs | 15 nM | [5] |
| MEK Inhibition in PBMCs | Human PBMCs | ~10 µg/mL (~24.4 µM) | [6] |
Preclinical Efficacy
Preclinical studies in animal models of influenza and SARS-CoV-2 have demonstrated the in vivo efficacy of this compound in reducing viral load and mitigating disease pathology.
Table 2: Preclinical In Vivo Efficacy of this compound
| Animal Model | Virus | Key Findings | Reference(s) |
| Mouse | Influenza A Virus (H1N1pdm09) | A dose of 25 mg/kg administered twice daily resulted in a significant 1.2 log10 reduction in lung viral titer, corresponding to a 92% reduction.[1] | [1] |
| Syrian Hamster | SARS-CoV-2 | A loading dose of 100 mg/kg followed by 75 mg/kg daily significantly reduced viral load in the respiratory tract and alleviated lung pathology.[6][7] | [6][7] |
Clinical Validation
This compound has undergone Phase 1 and Phase 2 clinical trials, providing evidence of its safety and potential efficacy in humans.
Table 3: Clinical Trial Data for this compound
| Trial ID | Phase | Indication | Key Findings | Reference(s) |
| NCT04385420 | 1 | Healthy Volunteers | Demonstrated a favorable pharmacokinetic, safety, and toxicology profile.[8] | [8] |
| NCT04776044 (RESPIRE) | 2 | COVID-19 | While the primary endpoint was not met in the overall population, a trend for improvement was observed. In patients with more severe disease (CSS 4), a clinically relevant odds ratio greater than 2 was observed for the primary endpoint. The safety profile was favorable.[3][9] | [3][9] |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is centered on the inhibition of the Raf/MEK/ERK signaling pathway. This inhibition has a dual effect: it directly impairs viral replication and modulates the host's immune response, preventing the excessive inflammation often associated with severe viral infections.[2]
Caption: this compound inhibits MEK1/2, blocking the Raf/MEK/ERK pathway.
Experimental Protocols
This section details the key experimental methodologies used for the identification and validation of this compound's targets.
MEK1/2 Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro inhibitory activity of this compound against MEK1 and MEK2 kinases.
Methodology:
-
Reagents: Recombinant human MEK1 and MEK2 enzymes, a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), ATP, and a substrate for MEK (e.g., inactive ERK2).
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a microplate, combine the MEK enzyme, the substrate, and the kinase buffer. c. Add the diluted this compound or DMSO (vehicle control) to the wells. d. Initiate the kinase reaction by adding a solution of ATP. e. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes). f. Stop the reaction by adding a stop solution (e.g., EDTA). g. Quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a radiometric assay measuring the incorporation of ³²P-ATP.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor this compound in Animal Models and in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound in hospitalised adult patients with COVID-19 (RESPIRE): a randomised, double-blind, placebo-controlled, multicentre, proof-of-concept, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MEK1/2 Inhibitor ATR-002 (this compound) Synergistically Potentiates the Antiviral Effect of Direct-Acting Anti-SARS-CoV-2 Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antiviral and immunomodulatory effect of this compound in animal models and hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral and immunomodulatory effect of this compound in animal models and hospitalized COVID-19 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Zapnometinib Pharmacokinetics in Preclinical Animal Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the pharmacokinetics (PK) of Zapnometinib, a potent and selective MEK inhibitor, across various preclinical animal models. This compound is under development for treating acute viral infections such as COVID-19 and influenza, where it exhibits both antiviral and immunomodulatory effects.[1][2][3] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in animals is critical for informing clinical trial design and dose rationale.[1][4]
Quantitative Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been characterized in mice, rats, Syrian hamsters, and beagle dogs. The data reveals rapid oral absorption and species-dependent differences in elimination half-life. A summary of key PK parameters following oral (p.o.) administration is presented below.
Table 1: Single and Repeat-Dose Pharmacokinetic Parameters of this compound in Mice and Hamsters
| Species | Dose Regimen | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | T½ (h) |
| Mouse (C57BL/6) | 12.5 mg/kg (BID, 8h interval) | 2 (1st dose) | 69 ± 24 (1st dose) | 1,389 (total)[5][6] | 8[7][8] |
| 10 (2nd dose) | 101 ± 16 (2nd dose) | ||||
| Syrian Hamster | 15 mg/kg (BID) | 3 ± 1[5] | 15 ± 1[5] | 121 ± 4[5] | 2-3[4] |
| 60 mg/kg (OD) | N/A | N/A | N/A | 2-3[4] |
Note: One source indicates a half-life of 8 hours for hamsters, though a hamster-specific study reports 2-3 hours.[4][7][8]
Table 2: Single-Dose Pharmacokinetic Parameters of [¹⁴C]-Zapnometinib in Rats
| Species | Sex | Dose (p.o.) | Tmax (h) | Cmax (µg equiv/mL) |
| Rat | Male | 30 mg/kg | 4.00[1] | 83.3[1] |
| Female | 30 mg/kg | 2.67[1] | 122[1] |
Note: Cmax values for rats are reported in µg equivalents/mL, representing total radioactivity from the radiolabeled compound and its metabolites.
Table 3: Single-Dose Pharmacokinetic Parameters of this compound in Beagle Dogs with Various Formulations
| Formulation | Total Dose | Tmax (h) | Cmax (µg/mL) | AUC₀₋₂₄ (µg·h/mL) | T½ (h) |
| Liquid | 30 mg/kg | 2[5][6] | 152 ± 25[5][6] | 962 ± 52[5][6] | 4-5[7][8] |
| Tablet | 300 mg/animal | 4[6] | 81 - 98[6] | 553 - 679[6] | 4-5[7][8] |
| Capsule | 300 mg/animal | 4[6] | 44 ± 16[6] | 352 ± 53[6] | 4-5[7][8] |
Across all tested species, the maximum plasma concentration (Cmax) of this compound was generally reached between 2 to 4 hours post-administration.[5][7][8] The elimination half-life ranged from 2-3 hours in hamsters, 4-5 hours in dogs, to 8 hours in mice.[4][5][7][8]
Experimental Protocols and Methodologies
Detailed experimental designs are crucial for the interpretation and replication of pharmacokinetic studies. The following sections outline the methodologies employed in the key animal studies for this compound.
Rat ADME Study
-
Objective: To determine the absorption, distribution, metabolism, and excretion of this compound.
-
Test System: Male and female rats.[1]
-
Test Article: [¹⁴C]-Zapnometinib, radiolabeled to facilitate tracking.[1][2]
-
Dose Administration: A single oral dose of 30 mg/kg was administered via gastric intubation.[1]
-
Formulation: The compound was prepared as a suspension in a vehicle consisting of 5% DMSO, 30% PEG 400, and 7.5% (w/v) Captisol in water, administered at a volume of 4 mL/kg.[1]
-
Sample Analysis: Plasma and tissue concentrations were determined over time. Whole-body autoradiography was used to visualize distribution, while High-Performance Liquid Chromatography (HPLC) with radiodetection was used for metabolite profiling in plasma, urine, and feces.[1][2]
-
Key Findings: The study revealed rapid but low absorption from the GI tract.[1][2] this compound was widely distributed, with the highest concentrations in circulatory and visceral tissues and low penetration into the brain.[1][2] Over 90% of the dose was excreted within 48 hours, primarily via feces.[1][2] The main metabolic pathways identified were oxidative reactions and glucuronidation.[1][2]
Mouse PK/PD Study
-
Objective: To correlate pharmacokinetic parameters with pharmacodynamic (PD) measures of MEK inhibition and antiviral efficacy.
-
Test System: Female C57BL/6 mice infected with influenza A virus.[7]
-
Dose Administration: Mice received two oral gavage doses of 12.5 mg/kg this compound, administered 8 hours apart, for a total daily dose of 25 mg/kg.[5][7]
-
Sample Collection: Blood samples were collected at various time points over 24 hours to assess plasma concentration and MEK inhibition in peripheral blood mononuclear cells (PBMCs).[7]
-
Key Findings: The dosing regimen led to sustained MEK inhibition of 57% to 80% in PBMCs, which was sufficient to reduce influenza virus titers in the lungs by over 90%.[5]
Syrian Hamster PK Study
-
Objective: To characterize the pharmacokinetic profile of this compound to determine an appropriate dose for efficacy studies in a SARS-CoV-2 infection model.[4]
-
Test System: Groups of six Syrian hamsters.[4]
-
Dose Administration: Single oral doses of 15, 30, or 60 mg/kg were administered.[4]
-
Sample Collection: Serum was collected at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[4]
-
Sample Analysis: this compound concentrations were quantified using HPLC-MS/MS.[4]
-
Key Findings: The study established a dose-proportionality and determined that higher doses were needed to maintain a target serum concentration above 10 µg/mL for consistent MEK inhibition.[4] Based on these data, a loading dose of 100 mg/kg followed by a 75 mg/kg daily maintenance dose was selected for subsequent efficacy studies.[4]
Beagle Dog Formulation PK Study
-
Objective: To evaluate the pharmacokinetic profiles of different oral formulations of this compound.[5][6]
-
Test System: Ten beagle dogs were used in a crossover design study.[5][6]
-
Dose Administration: Dogs received a 30 mg/kg dose of a liquid formulation or a total dose of 300 mg/animal via capsules or one of three different tablet formulations.[6][7]
-
Formulation (Liquid): this compound was dissolved in 5% DMSO, 30% PEG 400, and 7.4% (w/v) Captisol, with the pH adjusted to 7.4.[7]
-
Sample Collection: Blood was drawn at pre-dose and at 0.5, 1, 2, 4, 6, 9, 12, 15, and 24 hours post-administration.[9]
-
Sample Analysis: Plasma was analyzed for drug concentration and for MEK inhibition in PBMCs using WesTM, an automated Western blotting system.[9]
-
Key Findings: The liquid formulation resulted in the highest Cmax and AUC, suggesting superior bioavailability compared to the solid formulations tested.[5][6] The capsule formulation showed the lowest relative exposure.[6]
Visualized Pathways and Workflows
To further clarify the mechanism of action and the experimental processes involved, the following diagrams are provided.
Mechanism of Action: Raf/MEK/ERK Signaling Pathway
This compound targets the MEK1/2 kinases, key components of the Raf/MEK/ERK signaling cascade. This pathway is crucial for cell proliferation and survival and is often hijacked by viruses to facilitate their replication.[4]
Caption: this compound inhibits the MEK1/2 kinases in the Raf/MEK/ERK pathway.
General Experimental Workflow for an Animal PK Study
The process for determining pharmacokinetic parameters in an animal model follows a standardized workflow from animal preparation to data analysis.
Caption: Standard workflow for a preclinical oral pharmacokinetic study.
References
- 1. Pharmacokinetics, absorption, distribution, metabolism and excretion of the MEK inhibitor this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, absorption, distribution, metabolism and excretion of the MEK inhibitor this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacokinetics, absorption, distribution, metabolism and excretion of the MEK inhibitor this compound in rats [frontiersin.org]
- 4. Antiviral and immunomodulatory effect of this compound in animal models and hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor this compound in Animal Models and in Humans [frontiersin.org]
- 6. Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor this compound in Animal Models and in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor this compound in Animal Models and in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vitro Antiviral Activity of Zapnometinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zapnometinib (formerly known as PD0184264 or ATR-002) is a potent and selective, orally bioavailable small-molecule inhibitor of the mitogen-activated protein kinase kinase (MEK) 1 and 2.[1] As a host-targeting antiviral agent, this compound presents a promising therapeutic strategy against a broad range of RNA viruses.[1][2] By targeting a cellular signaling pathway essential for viral replication, rather than viral components directly, this compound has a high barrier to the development of viral resistance.[3] This technical guide provides an in-depth overview of the in vitro antiviral activity of this compound, detailing its mechanism of action, spectrum of activity, and the experimental protocols used for its evaluation.
Mechanism of Action: Inhibition of the Raf/MEK/ERK Signaling Pathway
This compound exerts its antiviral effects by inhibiting the Raf/MEK/ERK signaling cascade, a crucial pathway for the replication of numerous RNA viruses, including influenza viruses and coronaviruses.[2][4] This pathway, when activated, plays a pivotal role in various stages of the viral life cycle.
In the context of influenza virus infection, the Raf/MEK/ERK pathway is activated in a biphasic manner.[4][5] Inhibition of this pathway by this compound leads to the nuclear retention of viral ribonucleoprotein complexes (vRNPs), thereby preventing their export to the cytoplasm for assembly into new viral particles.[2][5] This ultimately blocks the formation of functional progeny virions and reduces the viral load.[2]
For coronaviruses , including SARS-CoV-2, the Raf/MEK/ERK pathway is also essential for efficient replication.[2][6] While the precise mechanisms are still under investigation, it is understood that the pathway is involved in processes that support viral progeny production.[1] By inhibiting MEK, this compound disrupts these processes, leading to a significant reduction in viral replication.[7]
dot
Caption: this compound's mechanism of action.
Antiviral Activity Spectrum
This compound has demonstrated broad-spectrum antiviral activity against a variety of RNA viruses in vitro. The following tables summarize the half-maximal effective concentration (EC50) and 50% cytotoxic concentration (CC50) values obtained from various studies.
Table 1: In Vitro Antiviral Activity of this compound against Coronaviruses
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | Reference |
| SARS-CoV-1 | Vero | Virospot Reduction Assay | 33.6 | [7] |
| SARS-CoV-2 (Omicron B1.1.592) | Calu-3 | Virus Yield Reduction Assay | 37.9 | [7] |
| Human Coronavirus OC43 (HCoV-OC43) | MRC-5 | Virus Yield Reduction Assay | 16.1 | [7] |
| Human Coronavirus 229E (HCoV-229E) | MRC-5 | Virus Yield Reduction Assay | Not explicitly stated, but effective | [7] |
| SARS-CoV-2 (FI) | Calu-3 | Virus Yield Reduction Assay | 19.70 | [8] |
| SARS-CoV-2 (FI) | Caco-2 | Virus Yield Reduction Assay | 22.91 | [8] |
Table 2: In Vitro Antiviral Activity of this compound against Influenza Viruses
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | Reference |
| Influenza A and B Viruses | Not specified | Not specified | 4.2 - 6.4 | [9] |
| Influenza A Virus (PR8) | Calu-3 | Virus Yield Reduction Assay | 7.13 | [8] |
| Influenza A Virus (PR8) | Caco-2 | Virus Yield Reduction Assay | 5.72 | [8] |
Table 3: Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time | CC50 (µM) | Reference |
| Calu-3 | LDH Cytotoxicity Assay | 24h or 48h | >100 | [7] |
| Human PBMCs | Not specified | Not specified | 321.5 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following sections outline the key experimental protocols used to evaluate the in vitro efficacy of this compound.
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
dot
Caption: Workflow for a Virus Yield Reduction Assay.
Protocol:
-
Cell Seeding: Seed susceptible cells (e.g., Calu-3, Vero E6, MRC-5) in 24- or 96-well plates at a density that will result in a confluent monolayer on the day of infection.[10]
-
Virus Inoculation: On the day of the experiment, remove the culture medium and inoculate the cells with the virus at a low multiplicity of infection (MOI), typically between 0.001 and 0.1.[10]
-
Drug Treatment: After a 1-hour incubation period to allow for viral entry, remove the inoculum and add fresh culture medium containing serial dilutions of this compound.[10] Include a vehicle control (e.g., DMSO) and a no-drug virus control.
-
Incubation: Incubate the plates for 24 to 48 hours at the optimal temperature and CO2 concentration for the specific virus and cell line.[10]
-
Virus Quantification: Harvest the cell culture supernatants and determine the viral titer using a suitable method, such as quantitative reverse transcription PCR (RT-qPCR) or a plaque assay.[10]
-
Data Analysis: Normalize the viral titers to the virus control and plot the percentage of inhibition against the drug concentration. Calculate the EC50 value using a non-linear regression model.[7]
Virospot Reduction Assay
This immunoassay-based method is used to quantify the number of virus-infected cells.
Protocol:
-
Cell Seeding and Infection: Follow steps 1 and 2 of the Virus Yield Reduction Assay protocol.
-
Drug Treatment: After the 1-hour viral adsorption period, remove the inoculum and overlay the cells with a medium containing carboxymethylcellulose (CMC) and serial dilutions of this compound. The CMC restricts the spread of the virus, leading to the formation of distinct foci of infected cells.[11]
-
Incubation: Incubate the plates for 1-3 days to allow for the formation of viral foci.
-
Immunostaining: Fix the cells and permeabilize the cell membranes. Add a primary antibody specific to a viral antigen, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Add a substrate that produces an insoluble colored precipitate upon reaction with the enzyme.
-
Data Analysis: Count the number of colored spots (foci) in each well. Calculate the percentage of inhibition relative to the virus control and determine the EC50 value.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells to assess the cytotoxicity of a compound.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for the desired duration (e.g., 24 or 48 hours).[12] Include wells for a no-cell background control, a vehicle control (spontaneous LDH release), and a maximum LDH release control (cells lysed with a provided lysis buffer).[13]
-
Supernatant Transfer: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.[14]
-
LDH Reaction: Add the LDH reaction mixture, which contains a substrate and a tetrazolium salt, to each well.[15]
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.[15] Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound using the absorbance values from the controls. Determine the CC50 value, which is the concentration of the compound that causes 50% cell death.
Conclusion
This compound demonstrates potent in vitro antiviral activity against a range of coronaviruses and influenza viruses. Its host-targeting mechanism of action, by inhibiting the Raf/MEK/ERK signaling pathway, provides a high barrier to resistance and supports its development as a broad-spectrum antiviral therapeutic. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other host-targeting antiviral candidates.
References
- 1. journals.asm.org [journals.asm.org]
- 2. SARS-CoV-2 and the Possible Role of Raf/MEK/ERK Pathway in Viral Survival: Is This a Potential Therapeutic Strategy for COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The host-targeted antiviral drug this compound exhibits a high barrier to the development of SARS-CoV-2 resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Influenza virus propagation is impaired by inhibition of the Raf/MEK/ERK signalling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Influenza virus propagation is impaired by inhibition of the Raf/MEK/ERK signalling cascade | Semantic Scholar [semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Porcine deltacoronavirus activates the Raf/MEK/ERK pathway to promote its replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral and immunomodulatory effect of this compound in animal models and hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. viroclinics.com [viroclinics.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Zapnometinib In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zapnometinib (ATR-002) is a potent and selective small molecule inhibitor of mitogen-activated protein kinase kinase (MEK1/2), key components of the Raf/MEK/ERK signaling pathway.[1][2] This pathway is crucial for cell proliferation and the expression of cytokines and chemokines.[1] Many RNA viruses, including influenza and coronaviruses, exploit the Raf/MEK/ERK pathway for their replication.[2] By inhibiting MEK, this compound demonstrates a dual mechanism of action: it possesses both antiviral and immunomodulatory properties.[1][2] In vitro studies have shown its efficacy in reducing viral load and mitigating pro-inflammatory cytokine responses, making it a promising candidate for the treatment of severe viral infections.[1][2]
This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory and cytotoxic concentrations of this compound across various cell lines and viruses.
Table 1: this compound IC50 Values
| Cell Line | Target | IC50 (nM) | Reference |
| A549 | MEK | 30.96 | [3] |
| MDCK | MEK | 357 | [3] |
| Human PBMCs | MEK | 15 | [3] |
| Caco-2 (IAV PR8 infected) | MEK (pERK/ERK) | Not specified | [4] |
| Calu-3 (IAV PR8 infected) | MEK (pERK/ERK) | Not specified | [4] |
| Caco-2 (SARS-CoV-2 infected) | MEK (pERK/ERK) | Not specified | [4] |
| Calu-3 (SARS-CoV-2 infected) | MEK (pERK/ERK) | Not specified | [4] |
Table 2: this compound EC50 Values against Various Viruses
| Virus | Cell Line | EC50 (µM) | Reference |
| SARS-CoV-2 Omicron | Calu-3 | 37.9 | [1] |
| HCoV-OC43 | MRC-5 | 16.1 | [1] |
| HCoV-229E | MRC-5 | Not specified | [1] |
| SARS-CoV-1 | Not specified | Not specified | [1] |
| Influenza A and B viruses | Not specified | 4.2–6.4 | [2] |
| IAV PR8 | Calu-3 | 7.13 | [5] |
| IAV PR8 | Caco-2 | 5.72 | [5] |
| SARS-CoV-2 (FI) | Calu-3 | 19.70 | [5] |
| SARS-CoV-2 (FI) | Caco-2 | 22.91 | [5] |
Table 3: this compound Cytotoxicity (CC50) Values
| Cell Line | CC50 (µM) | Reference |
| Calu-3 | >100 (24h), >100 (48h) | [1] |
| Human PBMCs | 321.5 | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Virus Yield Reduction Assay
This assay quantifies the ability of this compound to inhibit the production of infectious virus particles in a cell culture model.
Materials:
-
Host cells permissive to the virus of interest (e.g., Calu-3, MRC-5)
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Virus stock of known titer
-
This compound stock solution (dissolved in DMSO)
-
96-well and 24-well tissue culture plates
-
Sterile PBS
-
Trypsin-EDTA
-
Reagents for virus titration (e.g., TCID50 or plaque assay)
Protocol:
-
Cell Seeding: Seed host cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Infection: When cells are confluent, remove the culture medium and infect the cells with the virus at a specified Multiplicity of Infection (MOI) (e.g., 0.01). Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After the incubation period, remove the virus inoculum and wash the cells once with sterile PBS. Add the prepared this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plates for 24-48 hours at 37°C with 5% CO2, or until cytopathic effect (CPE) is observed in the virus control wells.
-
Harvesting: After incubation, collect the cell culture supernatants. These supernatants contain the progeny virus.
-
Virus Titration: Determine the viral titer in the collected supernatants using a standard method such as the 50% Tissue Culture Infectious Dose (TCID50) assay or a plaque assay on fresh monolayers of host cells.
-
Data Analysis: Calculate the percent reduction in virus yield for each this compound concentration compared to the vehicle control. The EC50 value, the concentration at which a 50% reduction in virus yield is observed, can be determined using a dose-response curve.
Western Blot for ERK Phosphorylation
This protocol details the detection of phosphorylated ERK (pERK) and total ERK to assess the inhibitory effect of this compound on the MEK/ERK pathway.
Materials:
-
Host cells (e.g., A549, PBMCs)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 and Rabbit anti-total-ERK1/2
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 1-4 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To detect total ERK, the membrane can be stripped of the first set of antibodies and re-probed with the primary antibody against total ERK1/2, followed by the secondary antibody and detection steps.
-
Data Analysis: Quantify the band intensities for pERK and total ERK. The level of ERK phosphorylation is expressed as the ratio of pERK to total ERK.
Cytokine Expression Analysis by ELISA
This protocol is for the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatant of cells treated with this compound.
Materials:
-
Human PBMCs or other suitable cell lines
-
LPS (Lipopolysaccharide) for stimulation
-
This compound
-
ELISA kits for the specific cytokines of interest
-
96-well ELISA plates
-
Plate reader
Protocol:
-
Cell Stimulation and Treatment: Isolate and culture human PBMCs. Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence or absence of different concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 6 hours) at 37°C with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the cell suspension to pellet the cells and collect the supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits. This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate to prevent non-specific binding.
-
Adding the collected cell supernatants and standards to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of the cytokine in each sample. Compare the cytokine levels in this compound-treated samples to the stimulated control to determine the extent of inhibition.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This colorimetric assay measures the release of LDH from damaged cells into the culture medium, providing an indicator of cytotoxicity.
Materials:
-
Host cells
-
This compound
-
96-well tissue culture plates
-
LDH cytotoxicity assay kit
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24 or 48 hours. Include wells for untreated cells (negative control) and cells treated with a lysis buffer provided in the kit (positive control for maximum LDH release).
-
Supernatant Transfer: After the incubation period, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration using the following formula:
-
% Cytotoxicity = [(Absorbance of treated sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
-
The CC50 value, the concentration at which 50% cytotoxicity is observed, can be determined from a dose-response curve.
-
References
Zapnometinib in Calu-3 Cell Line Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zapnometinib (also known as ATR-002 or PD0184264) is a potent and selective small-molecule inhibitor of MEK1 and MEK2, key components of the Raf/MEK/ERK signaling cascade.[1] This pathway is crucial for cell proliferation and the expression of cytokines and chemokines.[2] Notably, various RNA viruses, including influenza and coronaviruses like SARS-CoV-2, co-opt this host cell pathway for their replication.[1][2][3] By inhibiting MEK, this compound exerts a dual effect: it demonstrates antiviral activity by hindering viral replication and an immunomodulatory effect by reducing the expression of pro-inflammatory cytokines.[1][2][3]
The Calu-3 cell line, derived from a human lung adenocarcinoma, serves as a valuable in vitro model for respiratory research.[4][5] These cells exhibit characteristics of airway epithelium, such as the formation of tight junctions, making them a relevant system for studying respiratory virus infections and the efficacy of antiviral compounds.[5] This document provides detailed application notes and protocols for the use of this compound in experiments involving the Calu-3 cell line, based on available research.
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of this compound in Calu-3 Cells
| Parameter | Virus | Assay Type | Value | Treatment Duration | Reference |
| EC50 | SARS-CoV-2 | Virospot or Virus Yield Reduction | Not explicitly stated in provided text | 24h or 48h | [2] |
| CC50 | - | LDH Cytotoxicity Assay | Not explicitly stated in provided text | 24h or 48h | [2] |
Table 2: Synergistic Antiviral Effects of this compound with Direct-Acting Antivirals (DAAs) against SARS-CoV-2 (D614G) in Calu-3 Cells
| Combination | Concentration of this compound (µM) | Concentration of DAA (µM) | Effect | Reference |
| This compound + Molnupiravir (MPV) | 12.05 | 0.047 | Synergistic | [6] |
| This compound + Remdesivir (RDV) | 12.05 | 0.034 | Synergistic | [6] |
| This compound + Nirmatrelvir (NTV) | 12.05 | 0.006 | Synergistic | [6] |
| This compound + Ritonavir (RTV) | 12.05 | 0.057 | Synergistic | [6] |
Signaling Pathway
This compound targets the Raf/MEK/ERK signaling pathway. In the context of viral infections, activation of this pathway is often required for efficient viral propagation.[2] this compound, by inhibiting MEK1/2, prevents the phosphorylation and subsequent activation of ERK1/2. This disruption interferes with viral replication processes, such as the nuclear export of viral ribonucleoprotein complexes, and modulates the host's inflammatory response.[3][7]
References
- 1. Efficacy and safety of this compound in hospitalised adult patients with COVID-19 (RESPIRE): a randomised, double-blind, placebo-controlled, multicentre, proof-of-concept, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral and immunomodulatory effect of this compound in animal models and hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Atriva Approach | Atriva [atriva-therapeutics.com]
- 4. mskcc.org [mskcc.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. The MEK1/2 Inhibitor ATR-002 (this compound) Synergistically Potentiates the Antiviral Effect of Direct-Acting Anti-SARS-CoV-2 Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for SARS-CoV-2 Research Using Zapnometinib
Introduction
Zapnometinib (also known as ATR-002) is a clinical-stage, oral, small-molecule inhibitor that demonstrates high specificity for MEK1 and MEK2, key protein kinases in the Ras/Raf/MEK/ERK signaling cascade.[1] Originally investigated for severe influenza, its host-targeting mechanism of action has shown significant potential for the treatment of COVID-19.[1] this compound offers a dual-pronged therapeutic approach against SARS-CoV-2: direct antiviral activity by inhibiting viral replication and a potent immunomodulatory effect by mitigating the hyperinflammatory "cytokine storm" associated with severe disease.[1][2] This host-centric approach is agnostic to viral variants and presents a high barrier to the development of drug resistance.[1][3]
These application notes provide a summary of key findings and detailed protocols for researchers, scientists, and drug development professionals investigating the use of this compound in the context of SARS-CoV-2.
Mechanism of Action: The Raf/MEK/ERK Signaling Pathway
Many RNA viruses, including SARS-CoV-2, exploit the host cell's Raf/MEK/ERK signaling pathway to facilitate their replication.[4][5] By inhibiting MEK1/2, this compound effectively blocks this pathway, which is crucial for the formation of functional virus particles, thereby reducing the overall viral load.[1][6] Concurrently, this inhibition downregulates the production of pro-inflammatory cytokines and chemokines, controlling the hyperinflammatory response that leads to severe lung pathology in COVID-19 patients.[1][2][7]
Caption: this compound inhibits MEK1/2, blocking the Raf/MEK/ERK pathway essential for viral replication and inflammatory responses.
Data Presentation
Quantitative data from preclinical and clinical studies are summarized below to highlight the efficacy of this compound.
Table 1: In Vitro Antiviral Activity of this compound
| Virus Strain | Cell Culture System | Key Finding | Reference |
|---|---|---|---|
| SARS-CoV-2 (Wildtype, Alpha, Beta variants) | Cell culture-based assays | >90% inhibition of viral replication | [6] |
| SARS-CoV-1 | Cell culture-based assays | >90% inhibition of viral replication | [6] |
| MERS-CoV | Cell culture-based assays | >90% inhibition of viral replication | [6] |
| Various Coronaviruses | In vitro models | Significant reduction in virus production |[1][2] |
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Study Focus | Key Findings | Reference |
|---|---|---|---|
| Syrian Hamster | Antiviral Efficacy | Reduced SARS-CoV-2 viral load in the respiratory tract; Alleviated lung pathology and inflammation. | [2][6] |
| Acute Lung Injury (ALI) Mouse Model | Immunomodulation | Decreased pro-inflammatory cytokines and chemokines; Alleviated hyperinflammation. |[2][7] |
Table 3: RESPIRE Phase 2 Clinical Trial Results
| Endpoint/Analysis | Patient Population | Result | p-value | Reference |
|---|---|---|---|---|
| Primary Endpoint | ||||
| Improved Clinical Severity Status (CSS) at Day 15 | Hospitalized moderate/severe COVID-19 | Odds Ratio: 1.54 (95% CI 0.72–3.33) | 0.26 | [1][8] |
| Subgroup Analyses | ||||
| Improved CSS (Severe Disease at Baseline) | Patients with severe COVID-19 | Odds Ratio: 2.57 (95% CI 0.76–8.88) | 0.13 | [8] |
| Improved CSS (Non-Omicron Variants) | Patients infected with non-Omicron variants | Odds Ratio: 2.36 (95% CI 0.85–6.71) | 0.10 |[8] |
Application Notes: Dual Therapeutic Effect
This compound's value lies in its dual mechanism, which addresses both the viral cause and the pathological host response in COVID-19.
-
Antiviral Effect : By targeting a host kinase (MEK1/2), this compound inhibits a pathway essential for the replication of multiple RNA viruses. This makes it a broad-spectrum candidate and reduces the likelihood of viral resistance, a common issue with direct-acting antivirals (DAAs).[1][3] Studies have shown that this compound's efficacy is not diminished against SARS-CoV-2 strains that have developed reduced susceptibility to certain DAAs.[3] Furthermore, it demonstrates synergistic effects when combined with DAAs like Remdesivir, Molnupiravir, and Nirmatrelvir, potentially allowing for lower effective doses and reduced side effects.[4]
-
Immunomodulatory Effect : A primary driver of mortality in severe COVID-19 is the "cytokine storm," a hyperinflammatory immune response.[1] this compound has been shown to abate the pro-inflammatory cytokine and chemokine response to viral infection in both in vitro and in vivo models, which may prevent the progression to acute respiratory distress syndrome (ARDS).[1][2]
Caption: this compound's dual antiviral and immunomodulatory effects lead to improved clinical outcomes in SARS-CoV-2 infection.
Experimental Protocols
The following are representative protocols based on methodologies described in the cited literature for evaluating this compound.
Protocol 1: In Vitro Antiviral Efficacy Assay (Calu-3 Cells)
This protocol details the assessment of this compound's ability to inhibit SARS-CoV-2 replication in a human lung adenocarcinoma cell line.
Caption: Workflow for determining the in vitro antiviral efficacy and cytotoxicity of this compound.
Methodology:
-
Cell Culture:
-
Seed Calu-3 cells in 96-well plates at a density that ensures a confluent monolayer after 24 hours.
-
Incubate at 37°C with 5% CO₂.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in an appropriate cell culture medium.
-
Remove the old medium from the cells and add the drug-containing medium. Include a vehicle-only control (e.g., DMSO).
-
Incubate for 1-2 hours prior to infection.
-
-
Viral Infection:
-
In a BSL-3 facility, infect the cells with a SARS-CoV-2 isolate at a predetermined multiplicity of infection (MOI), for example, 0.1.
-
Incubate for 1 hour at 37°C to allow for viral entry.
-
Remove the virus inoculum, wash the cells with PBS, and add fresh medium containing the corresponding concentration of this compound.
-
Incubate for 24-48 hours.
-
-
Quantification of Viral Load:
-
Harvest the cell culture supernatant.
-
Extract viral RNA using a suitable kit.
-
Perform reverse transcription-quantitative PCR (RT-qPCR) targeting a specific SARS-CoV-2 gene (e.g., E gene, N gene) to determine viral titers.
-
-
Cytotoxicity Assay:
-
In parallel, run a duplicate plate treated with this compound but without viral infection.
-
Assess cell viability using a standard method such as MTS or XTT assay to determine the 50% cytotoxic concentration (CC50).
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the drug concentration.
-
Determine the selectivity index (SI) by dividing the CC50 by the EC50. A higher SI indicates a more favorable safety profile.
-
Protocol 2: Syrian Hamster Model for In Vivo Efficacy
This protocol provides a framework for evaluating the therapeutic efficacy of this compound in a well-established animal model for COVID-19.[2][6]
Methodology:
-
Animal Acclimatization and Housing:
-
House 6- to 8-week-old male Syrian golden hamsters in a BSL-3 animal facility.
-
Allow for a 7-day acclimatization period.
-
-
Drug Formulation and Administration:
-
Formulate this compound for oral gavage.
-
Randomly assign hamsters to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer the first dose of this compound or vehicle control orally a few hours before infection. Continue dosing once daily for 4-5 consecutive days.
-
-
Viral Challenge:
-
Anesthetize the hamsters and intranasally inoculate them with a high-titer stock of a SARS-CoV-2 variant.
-
-
Monitoring and Sample Collection:
-
Monitor body weight and clinical signs of disease daily.
-
At Day 4 or 5 post-infection, euthanize the animals.
-
Collect lung tissue for viral load quantification and histopathological analysis.
-
Collect blood for serum biomarker analysis if required.
-
-
Endpoint Analysis:
-
Viral Load: Homogenize a portion of the lung tissue and quantify viral titers using RT-qPCR or a plaque assay on VeroE6 cells.
-
Lung Pathology: Fix the remaining lung lobes in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the lung sections for inflammation, edema, and other pathological changes.
-
Safety: Analyze serum for biomarkers of liver or kidney toxicity.
-
Protocol 3: Summary of the RESPIRE Phase 2 Clinical Trial Design
This protocol summarizes the methodology of the RESPIRE trial, a randomized, double-blind, placebo-controlled study to assess this compound in hospitalized COVID-19 patients.[1][8][9]
Caption: Simplified workflow of the RESPIRE Phase 2 clinical trial for this compound in COVID-19 patients.
Key Methodological Points:
-
Patient Population: Hospitalized adult patients with moderate or severe COVID-19. Patients requiring ICU admission or ventilator support at screening were excluded.[1][8]
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center, proof-of-concept, phase 2 trial.[1]
-
Randomization: Patients were assigned in a 1:1 ratio to receive either this compound or a matching placebo, in addition to the standard of care. Randomization was stratified by baseline Clinical Severity Status (CSS) on a 7-point ordinal scale.[1]
-
Dosing:
-
Primary Endpoint: The primary outcome was the patient's CSS at Day 15, measured on a 7-point ordinal scale as recommended by the WHO.[1][5]
-
Secondary Endpoints: These included time to hospital discharge, changes in clinical signs and symptoms, and other relevant clinical parameters.[5][9]
-
Safety Analysis: Safety was monitored throughout the study, with all patients followed up for 90 days. Adverse events were recorded and compared between the treatment and placebo arms.[1][5]
References
- 1. Efficacy and safety of this compound in hospitalised adult patients with COVID-19 (RESPIRE): a randomised, double-blind, placebo-controlled, multicentre, proof-of-concept, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral and immunomodulatory effect of this compound in animal models and hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The host-targeted antiviral drug this compound exhibits a high barrier to the development of SARS-CoV-2 resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MEK1/2 Inhibitor ATR-002 (this compound) Synergistically Potentiates the Antiviral Effect of Direct-Acting Anti-SARS-CoV-2 Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atriva Therapeutics announces Topline Results from the Proof of Concept (POC) / Phase 2a RESPIRE study (this compound) in patients hospitalized with COVID-19 | Atriva [atriva-therapeutics.com]
- 6. Atriva Therapeutics’ lead candidate this compound shows substantial efficacy against SARS-CoV-2 | Atriva [atriva-therapeutics.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of this compound in hospitalised adult patients with COVID-19 (RESPIRE): a randomised, double-blind, placebo-controlled, multicentre, proof-of-concept, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
Application Notes and Protocols for Zapnometinib Efficacy Testing in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zapnometinib (formerly ATR-002) is a potent and selective, orally bioavailable inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2.[1][2] MEK is a critical component of the Ras/Raf/MEK/ERK signaling cascade, a pathway integral to cell proliferation, differentiation, and the production of pro-inflammatory cytokines.[1][2] By targeting this host cell pathway, this compound exhibits a dual mechanism of action: it possesses broad-spectrum antiviral activity against a range of RNA viruses and demonstrates significant immunomodulatory effects.[3][4][5] This dual functionality makes this compound a promising therapeutic candidate for diseases characterized by both viral pathogenesis and hyperinflammation.
These application notes provide detailed protocols for evaluating the efficacy of this compound in established preclinical animal models of viral respiratory infections and inflammatory diseases.
Mechanism of Action: Targeting the Raf/MEK/ERK Signaling Pathway
The Raf/MEK/ERK pathway is a highly conserved signaling cascade that is often exploited by RNA viruses for their replication.[2][3] Additionally, this pathway plays a crucial role in the inflammatory response, including the production of key cytokines and chemokines such as TNF-α, IL-1β, IL-6, and MCP-1.[3][4] this compound, by inhibiting MEK1/2, disrupts these processes. In viral infections, this leads to a reduction in viral replication and load.[1][2] In inflammatory conditions, it results in a dampening of the excessive cytokine response, thereby mitigating tissue damage.[3][4]
Animal Models for Viral Infections
Syrian Hamster Model of SARS-CoV-2 Infection
The Syrian hamster is a well-established model for SARS-CoV-2 infection as it recapitulates key features of human COVID-19, including viral replication in the respiratory tract and lung pathology.[5][6]
Experimental Protocol:
Methodology:
-
Animals: Male Syrian hamsters, 7-9 weeks old.[4]
-
Virus: SARS-CoV-2 BetaCoV/Munich/BavPat1/2020.[6]
-
Infection: On day 0, animals are anesthetized and intranasally inoculated with 1x10³ TCID50 of SARS-CoV-2 in a total volume of 0.1 mL.[6]
-
Drug Formulation and Administration: this compound is prepared in a vehicle of 5% DMSO and 15% Kolliphor in PBS for oral gavage (p.o.).[6]
-
Treatment Groups:
-
Vehicle Control: Vehicle administered 4 hours post-infection and daily thereafter.[6]
-
This compound Treatment (Prophylactic/Early Therapeutic): A loading dose of 100 mg/kg this compound is administered at 4 hours post-infection, followed by a daily maintenance dose of 75 mg/kg.[6]
-
This compound Treatment (Therapeutic): A loading dose of 100 mg/kg this compound is administered at 24 hours post-infection, followed by a daily maintenance dose of 75 mg/kg.[6]
-
-
Monitoring: Animals are monitored daily for body weight changes and clinical signs of disease.[7]
-
Endpoint Analysis (Day 4 post-infection):
-
Viral Load: Throat swabs and nasal turbinates are collected to quantify infectious viral titers by TCID50 assay.[6][7]
-
Lung Pathology: Lungs are harvested for histopathological analysis to assess the extent of lung injury, including alveolitis, cellular infiltration, edema, and hemorrhage.
-
Biomarker Analysis: Blood samples can be collected for analysis of drug concentration and inflammatory biomarkers.[6]
-
Quantitative Efficacy Data:
| Parameter | Vehicle Control | This compound Treatment (started at +4h p.i.) | This compound Treatment (started at +24h p.i.) | Reference |
| Viral Titer in Nasal Turbinates (log10 TCID50/g) at Day 4 | ~3.5 | ~2.0 | ~2.5 | [7] |
| Lung Area with Pathological Signs (%) at Day 4 | ~25 | ~10 | ~15 | [7] |
| Body Weight Loss (%) at Day 4 | ~10 | ~5 | ~7 | [7] |
Mouse Model of Influenza A Virus Infection
The mouse model is widely used to study influenza pathogenesis and to evaluate antiviral therapies.[1]
Experimental Protocol:
Methodology:
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Virus: Influenza A virus strain H1N1pdm09.[1]
-
Infection: Mice are infected intranasally with a lethal dose (e.g., 1.5 x 10⁵ ffu) of the virus.[1]
-
Drug Formulation and Administration: this compound is formulated for oral gavage.[1]
-
Treatment Protocol:
-
Endpoint Analysis:
-
Viral Load: Lungs are harvested at 24 hours post-infection to determine viral titers (ffu/mL).[1]
-
MEK Inhibition: Peripheral blood mononuclear cells (PBMCs) can be isolated to assess the level of MEK inhibition by measuring the phosphorylation of ERK (pERK).[1]
-
Survival: A cohort of animals can be monitored for survival over a 14-day period.
-
Quantitative Efficacy Data:
| Parameter | Vehicle Control | This compound Treatment (25 mg/kg/day) | Reference |
| Reduction in Lung Viral Titer | - | >90% | [1][2] |
| MEK Inhibition in PBMCs | - | 50-80% | [1][2] |
Animal Models for Inflammatory and Autoimmune Diseases
The immunomodulatory properties of this compound, mediated through the inhibition of the Raf/MEK/ERK pathway, suggest its therapeutic potential in inflammatory and autoimmune diseases.
Mouse Model of Collagen-Induced Arthritis (CIA)
The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many pathological features with the human disease.[8]
Experimental Protocol:
Methodology:
-
Animals: DBA/1J mice, 8-10 weeks old.[9]
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[10]
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.[10]
-
-
Treatment Protocol:
-
Prophylactic or therapeutic dosing regimens can be employed. For therapeutic evaluation, treatment is initiated upon the first signs of arthritis (typically around day 24-28).
-
This compound is administered orally once daily at doses ranging from 0.1 to 1 mg/kg.[9]
-
-
Efficacy Assessment:
-
Clinical Scoring: Arthritis severity is scored visually based on a scale (e.g., 0-4) for each paw, assessing erythema and swelling.
-
Paw Swelling: Paw thickness is measured using a caliper.
-
Histopathology: At the end of the study, joints are collected for histological analysis of inflammation, cartilage destruction, and bone erosion.[8]
-
Biomarker Analysis: Serum can be collected to measure levels of pro-inflammatory cytokines and anti-collagen antibodies.[9]
-
Expected Quantitative Outcomes with MEK Inhibition:
| Parameter | Vehicle Control | MEK Inhibitor Treatment | Reference |
| Clinical Arthritis Score | High | Dose-dependent reduction | [8] |
| Paw Edema | Significant | Dose-dependent reduction | [8] |
| Histopathological Changes (Joint Damage) | Severe | Significantly improved | [8] |
Mouse Model of Dextran Sulfate Sodium (DSS)-Induced Colitis
The DSS-induced colitis model is a widely used model for inflammatory bowel disease (IBD), particularly ulcerative colitis.[11]
Methodology:
-
Animals: C57BL/6 mice, 8-12 weeks old.[11]
-
Induction of Colitis:
-
Treatment Protocol:
-
This compound can be administered orally once daily, starting concurrently with DSS administration (prophylactic) or after the onset of clinical signs (therapeutic).
-
-
Efficacy Assessment:
-
Histopathology: Colon tissue is collected for histological evaluation of inflammation, ulceration, and crypt damage.
-
Myeloperoxidase (MPO) Assay: A measure of neutrophil infiltration in the colon tissue.
-
Cytokine Analysis: Colon tissue can be cultured to measure the production of pro-inflammatory cytokines.[11]
Expected Quantitative Outcomes with MEK Inhibition:
| Parameter | DSS Control | MEK Inhibitor Treatment |
| Disease Activity Index (DAI) | High | Reduced |
| Colon Length | Shortened | Preserved |
| Histological Score | High | Reduced |
| MPO Activity | Elevated | Reduced |
Summary of Quantitative Data
| Animal Model | Drug | Key Efficacy Parameters | Results | Reference |
| Syrian Hamster (SARS-CoV-2) | This compound | Viral Titer Reduction (Nasal Turbinates) | Significant reduction | [7] |
| Lung Pathology | Reduced inflammation and damage | |||
| Mouse (Influenza A) | This compound | Viral Titer Reduction (Lungs) | >90% reduction | [1][2] |
| MEK Inhibition (PBMCs) | 50-80% | [1][2] | ||
| Mouse (Collagen-Induced Arthritis) | MEK Inhibitor | Clinical Arthritis Score | Dose-dependent reduction | [8] |
| Paw Edema | Dose-dependent reduction | [8] | ||
| Mouse (DSS-Induced Colitis) | MEK Inhibitor | Disease Activity Index (DAI) | Reduced | |
| Colon Length | Preserved |
Disclaimer: The protocols and expected outcomes provided are based on published literature and should be adapted and optimized for specific experimental conditions and institutional guidelines. Appropriate ethical approvals for animal research must be obtained prior to conducting any experiments.
References
- 1. Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor this compound in Animal Models and in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor this compound in Animal Models and in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Atriva Approach | Atriva [atriva-therapeutics.com]
- 4. News medical: Dual therapeutic potential of this compound against COVID-19 | Atriva [atriva-therapeutics.com]
- 5. researchgate.net [researchgate.net]
- 6. Antiviral and immunomodulatory effect of this compound in animal models and hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Central role of the MEK/ERK MAP kinase pathway in a mouse model of rheumatoid arthritis: potential proinflammatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppressive effect of an orally active MEK1/2 inhibitor in two different animal models for rheumatoid arthritis: a comparison with leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chondrex.com [chondrex.com]
- 11. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Dosing and Administration of Zapnometinib in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing, administration, and experimental protocols for the MEK inhibitor Zapnometinib (also known as PD0184264 or ATR-002) in mouse models, based on currently available preclinical data.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and dosing regimens of this compound in mice from various studies.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Administration Route | Dosage | Mouse Strain | Source |
| Cmax | 15 ± 1 µg/mL | Oral gavage | 15 mg/kg (twice daily) | Not Specified | [1] |
| Time to Cmax | 2-4 hours | Oral | Not Specified | Not Specified | [1][2][3][4][5] |
| Elimination Half-Life | 8 hours | Oral | Not Specified | Not Specified | [1][2][3][4] |
| AUC (0-inf) | 860.02 µg·h/mL | Intravenous | 150 mg/kg | Not Specified | [6] |
| AUC (0-inf) | 1953.68 µg·h/mL | Oral | 150 mg/kg | Not Specified | [6] |
Table 2: Reported Dosing Regimens of this compound in Mice
| Total Daily Dose | Dosing Schedule | Administration Route | Mouse Model | Purpose | Source |
| 25 mg/kg/day | 12.5 mg/kg, twice daily (8h interval) | Oral | Not Specified | Pharmacokinetic/Pharmacodynamic study | [1][2][3][4] |
| 50 mg/kg/day | 25 mg/kg, twice daily | Oral gavage | Influenza A (H1N1pdm09) infected C57BL/6 mice | Antiviral efficacy | [1][3][4] |
| 25 mg/kg | Single dose | Oral gavage | LPS-induced Acute Lung Injury (ALI) C57BL/6 mice | Immunomodulatory effects | [7] |
| 8.4, 25, or 75 mg/kg/day | Three times a day | Oral | Influenza A (H1N1pdm09) infected C57BL/6 mice | Antiviral efficacy | [6] |
| 75 mg/kg | Not Specified | Oral | Not Specified | Tolerability study | [1][8] |
| 25 mg/kg | Twice daily | Oral gavage | Influenza A infected mice | In vivo efficacy vs. standard of care | [9] |
Signaling Pathway
This compound is a potent inhibitor of MEK1 and MEK2, key components of the Raf/MEK/ERK signaling pathway. This pathway is often exploited by viruses to facilitate their replication.
Caption: this compound inhibits MEK, blocking the Raf/MEK/ERK signaling cascade.
Experimental Protocols
Protocol 1: Antiviral Efficacy Against Influenza A Virus
This protocol details the methodology for evaluating the antiviral efficacy of this compound in an influenza virus infection model in mice.[1][3][4]
1. Animal Model:
-
Species: Mouse
-
Strain: Female C57BL/6
-
Age/Weight: 8 weeks, 21-24 g[6]
2. Materials:
-
This compound [2-(2-Chloro-4-Iodophenylamino)-N-3,4-Difluoro benzoic acid]
-
Vehicle solution: 5% (v/v) Dimethyl sulfoxide (DMSO), 15% (v/v) Cremophor EL (or Kolliphor EL), and 80% (v/v) Phosphate-buffered saline (PBS).[1][9]
-
Influenza A virus (e.g., H1N1pdm09)
-
Oral gavage needles
3. Experimental Workflow:
Caption: Workflow for influenza antiviral efficacy study in mice.
4. Procedure:
-
Prepare the this compound formulation by dissolving 10.5 mg in 5% (v/v) DMSO, then diluting with 15% (v/v) Cremophor EL and 80% (v/v) PBS.[1] This yields a concentration suitable for dosing 25 mg/kg in a 200 µL volume for a ~21g mouse.
-
One hour prior to infection, administer 25 mg/kg this compound or vehicle control to the mice via oral gavage.[1][4]
-
Infect the mice intranasally with a lethal dose of H1N1pdm09 virus.[3]
-
Seven hours post-infection (8 hours after the first dose), administer a second 25 mg/kg dose of this compound.[1][4]
-
Collect blood samples at various time points for pharmacokinetic (plasma concentration) and pharmacodynamic (MEK inhibition in PBMCs) analysis.[1][4]
-
At 24 hours post-infection, euthanize the mice and harvest the lungs to determine the viral titer.[1][3] A 50%-80% reduction in MEK activity has been shown to be sufficient to reduce influenza virus titer in the lungs by over 90%.[1][2][4]
Protocol 2: Immunomodulatory Effects in an Acute Lung Injury (ALI) Model
This protocol is designed to assess the anti-inflammatory properties of this compound in a lipopolysaccharide (LPS)-induced ALI mouse model.[7]
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6
2. Materials:
-
This compound
-
Vehicle solution: 15% Kolliphor, 5% DMSO in PBS.[7]
-
Lipopolysaccharide (LPS) from E. coli (e.g., O55:B5)
-
Ketamine for anesthesia
-
Oral gavage needles
-
RNAlater for tissue preservation
3. Experimental Workflow:
References
- 1. Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor this compound in Animal Models and in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor this compound in Animal Models and in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antiviral and immunomodulatory effect of this compound in animal models and hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor this compound in Animal Models and in Humans [frontiersin.org]
- 9. MEK-inhibitor treatment reduces the induction of regulatory T cells in mice after influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
Measuring MEK Inhibition with Zapnometinib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zapnometinib (also known as ATR-002 or PD0184264) is a potent and selective, orally available small-molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2).[1][2] MEK1 and MEK2 are dual-specificity protein kinases that are central components of the Ras/Raf/MEK/ERK signaling cascade, also known as the MAPK/ERK pathway.[3][4][5] This pathway plays a crucial role in regulating a wide variety of cellular processes, including proliferation, differentiation, survival, and apoptosis.[6] Dysregulation of the MAPK/ERK pathway is a hallmark of many human cancers and is also implicated in inflammatory diseases and viral replication.[2][6]
This compound acts as a non-ATP-competitive inhibitor, binding to a unique hydrophobic pocket on the MEK1/2 enzymes.[7] This allosteric inhibition prevents the phosphorylation and subsequent activation of the downstream kinases ERK1 and ERK2 (Extracellular signal-regulated kinases 1 and 2).[8][9] By blocking this critical signaling node, this compound can effectively modulate the cellular response to a variety of extracellular stimuli. The dual effects of this compound, encompassing both antiviral and immunomodulatory properties, make it a promising therapeutic candidate for various diseases, including severe respiratory infections caused by RNA viruses like influenza and SARS-CoV-2.[2][10]
These application notes provide detailed protocols for measuring the inhibitory activity of this compound on the MEK/ERK signaling pathway in a laboratory setting. The described methods are essential for researchers and drug development professionals working to characterize the efficacy and mechanism of action of this compound and other MEK inhibitors.
Signaling Pathway
The Ras/Raf/MEK/ERK pathway is a highly conserved signaling cascade that transduces signals from cell surface receptors to the nucleus, ultimately influencing gene expression and cellular responses. The pathway is initiated by the activation of Ras, a small GTPase, which in turn recruits and activates Raf kinases (A-Raf, B-Raf, and c-Raf/Raf-1).[5] Activated Raf then phosphorylates and activates MEK1 and MEK2. MEK1/2 are the only known kinases that phosphorylate and activate ERK1 and ERK2.[5][9] Activated, phosphorylated ERK (p-ERK) can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cellular processes like proliferation and survival.[3][6]
Data Presentation
The following tables summarize key quantitative data regarding the inhibitory activity of this compound from various studies.
Table 1: In Vitro IC50 Values for this compound
| Cell Line | Assay Type | IC50 (nM) | Reference |
| A549 (Human lung carcinoma) | MEK Inhibition | 30.96 | [11] |
| MDCK (Madin-Darby Canine Kidney) | MEK Inhibition | 357 | [11] |
| Human PBMCs | MEK Inhibition | 15 | [11] |
| Enzyme Assay | MEK1 Kinase Activity | 5.7 | [1][11] |
Table 2: In Vivo MEK Inhibition with this compound in Mice
| Dose | Route of Administration | Time Point | % MEK Inhibition (Reduction in p-ERK) | Reference |
| 15 mg/kg | Oral | - | 40 ± 9% | [8] |
| 60 mg/kg | Oral | 24 hours | 55 ± 26% | [8] |
| 25 mg/kg/day (twice daily) | Oral | - | Significant reduction | [8] |
Experimental Protocols
Western Blotting for Phosphorylated ERK (p-ERK)
This protocol describes the detection of MEK inhibition by measuring the levels of phosphorylated ERK1/2 in cell lysates treated with this compound. A reduction in the p-ERK/total ERK ratio indicates successful MEK inhibition.[12][13][14]
Materials:
-
Cell line of interest (e.g., A549, PBMCs)
-
This compound (and appropriate solvent, e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2
-
HRP-conjugated secondary antibodies: Anti-rabbit IgG and Anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 4 hours).[11] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15][16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK and total ERK (at manufacturer's recommended dilutions) overnight at 4°C with gentle agitation.[16]
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[16]
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample and normalize to the vehicle control.
In Vitro Kinase Assay
This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of purified MEK1 kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[7][17][18]
Materials:
-
Recombinant active MEK1 kinase
-
Kinase substrate (e.g., inactive ERK2)
-
ATP
-
This compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the appropriate solvent. Prepare a master mix of MEK1 kinase and its substrate in kinase assay buffer.
-
Compound Addition: Add the diluted this compound or vehicle control to the wells of the assay plate.
-
Kinase Reaction Initiation: Add the MEK1/substrate master mix to the wells. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent that converts ADP to ATP and then using a luciferase/luciferin reaction to generate a luminescent signal.
-
Luminescence Measurement: Read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the MEK1 activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of MEK inhibition by this compound on cell proliferation and viability. The MTT assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[19][20]
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours).[20]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the results to determine the IC50 value, which represents the concentration of this compound required to inhibit cell viability by 50%.
Conclusion
The protocols outlined in these application notes provide robust and reproducible methods for measuring the inhibitory activity of this compound on the MEK/ERK signaling pathway. By employing a combination of Western blotting, in vitro kinase assays, and cell viability assays, researchers can comprehensively characterize the potency and cellular effects of this compound. These experimental approaches are fundamental for the continued investigation and development of this compound and other MEK inhibitors as potential therapeutics for a range of diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Efficacy and safety of this compound in hospitalised adult patients with COVID-19 (RESPIRE): a randomised, double-blind, placebo-controlled, multicentre, proof-of-concept, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor this compound in Animal Models and in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. The Atriva Approach | Atriva [atriva-therapeutics.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad.com [bio-rad.com]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. A Chemical Probe Strategy for Interrogating Inhibitor Selectivity Across the MEK Kinase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MEK1 Kinase Enzyme System [worldwide.promega.com]
- 19. researchgate.net [researchgate.net]
- 20. MEK inhibition causes BIM stabilization and increased sensitivity to BCL-2 family member inhibitors in RAS-MAPK-mutated neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Antiviral Efficacy of Zapnometinib Through Viral Load Reduction Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zapnometinib (also known as ATR-002 or PD0184264) is a potent and highly specific small-molecule inhibitor of the mitogen-activated protein kinase kinases MEK1 and MEK2.[1][2] As a host-targeting antiviral agent, this compound offers a dual mechanism of action: it directly interferes with viral replication and simultaneously modulates the host's immune response to prevent hyperinflammation.[1][3] Its efficacy has been demonstrated against a broad spectrum of RNA viruses, including influenza viruses, respiratory syncytial virus (RSV), hantaviruses, and various coronaviruses such as SARS-CoV-2.[1][3][4]
The primary antiviral mechanism of this compound involves the inhibition of the cellular Raf/MEK/ERK signaling pathway.[5] Many RNA viruses exploit this pathway to facilitate the nuclear export of viral ribonucleoprotein complexes (vRNPs), a critical step for the assembly of new, functional virus particles.[5][6] By blocking MEK1/2, this compound effectively traps vRNPs within the nucleus of the host cell, thereby inhibiting the production of progeny viruses and reducing the overall viral load.[5]
These application notes provide a summary of the quantitative antiviral effects of this compound and detailed protocols for conducting viral load reduction assays in both in vitro and in vivo settings.
Mechanism of Action: Inhibition of the Raf/MEK/ERK Pathway
This compound's therapeutic action is rooted in its ability to inhibit MEK1 and MEK2, key components of the Raf/MEK/ERK signaling cascade.[1] This pathway, when activated by viral infection, is crucial for viral propagation.[7] this compound's inhibition of MEK prevents the downstream phosphorylation of ERK, which in turn blocks the nuclear export of viral components, halting the viral replication cycle.[5][6]
Quantitative Data on Viral Load Reduction
The antiviral activity of this compound has been quantified across cell culture, animal models, and human clinical trials.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line / System | Metric | Result | Citation |
|---|---|---|---|---|
| Influenza A and B viruses | Not specified | EC₅₀ | 4.2–6.4 µM | [8] |
| Influenza H1N1pdm09, H3N2 | Not specified | Viral Titer Reduction | Effective at 1-100 μM | [2] |
| SARS-CoV-2 (WT, Alpha, Beta) | Cell culture | Viral Replication Inhibition | >90% | [4] |
| SARS-CoV-1 | Cell culture | Viral Replication Inhibition | >90% | [4] |
| MERS-CoV | Cell culture | Viral Replication Inhibition | >90% | [4] |
| Various Coronaviruses | Cell culture | Viral Load Reduction | Dose-dependent reduction | [3] |
| General MEK Inhibition | Enzyme assay | IC₅₀ | 5.7 nM | [2] |
| MEK Inhibition | A549 cells | IC₅₀ | 30.96 nM | [2] |
| MEK Inhibition | MDCK cells | IC₅₀ | 357 nM | [2] |
| MEK Inhibition | Human PBMCs | IC₅₀ | 15 nM |[2] |
Table 2: In Vivo Antiviral Efficacy of this compound
| Animal Model | Virus | Treatment Regimen | Key Findings | Citation |
|---|---|---|---|---|
| Mouse | Influenza H1N1pdm09 | 25 mg/kg/day or 75 mg/kg/day, p.o. | Significantly reduced lung virus titers; enhanced survival. | [2] |
| Mouse | Influenza virus | 25 mg/kg BID, p.o. | >90% reduction in lung virus titer (1.2 log₁₀ ffu/ml). | [8][9] |
| Syrian Hamster | SARS-CoV-2 | Not specified | Significant reduction of viral load and lung pathology. |[3][4] |
Table 3: Clinical Trial Data for this compound
| Trial Name | Condition | Key Findings on Viral Load / Clinical Status | Citation |
|---|
| RESPIRE (Phase 2) | Hospitalized COVID-19 Patients | Reduced SARS-CoV-2 viral load; consistent trends toward better clinical outcomes. |[1][3] |
Experimental Protocols
Protocol 1: In Vitro Viral Load Reduction Assay (Plaque Reduction Assay)
This protocol details a method to determine the half-maximal effective concentration (EC₅₀) of this compound against a target virus using a plaque reduction assay in a suitable host cell line (e.g., Calu-3 cells for SARS-CoV-2).
Methodology:
-
Cell Seeding:
-
Seed a suitable host cell line (e.g., Calu-3, Vero E6 for coronaviruses; MDCK for influenza) into 6-well or 12-well plates.
-
Incubate until cells form a confluent monolayer (typically 24-48 hours).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 100 µM).[2]
-
-
Viral Infection:
-
Aspirate the culture medium from the cell monolayers and wash once with phosphate-buffered saline (PBS).
-
Infect the cells with the target virus at a low multiplicity of infection (MOI), for example, 0.01.[10]
-
Allow the virus to adsorb for 1 hour at 37°C.
-
-
Treatment:
-
After the adsorption period, remove the virus inoculum.
-
Add the prepared this compound dilutions to the respective wells. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).
-
-
Incubation:
-
Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to plaque formation.
-
Incubate the plates for a period sufficient for plaques to become visible (e.g., 48-72 hours).[10]
-
-
Plaque Visualization and Counting:
-
Aspirate the overlay medium.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cell monolayer with a staining solution like 0.1% crystal violet.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each this compound concentration relative to the virus control.
-
Plot the percentage of inhibition against the log of the drug concentration and use a non-linear regression model to calculate the EC₅₀ value.
-
Protocol 2: In Vivo Viral Load Reduction Study (Murine Influenza Model)
This protocol describes an in vivo study to assess the efficacy of this compound in reducing lung viral titers in a mouse model of influenza infection.[8]
Methodology:
-
Animal Acclimatization:
-
Acclimatize laboratory mice (e.g., BALB/c or C57BL/6) to the facility for at least one week prior to the experiment. Provide food and water ad libitum.
-
-
Groups and Dosing:
-
Viral Challenge:
-
Lightly anesthetize the mice.
-
Infect the animals via intranasal administration with a predetermined lethal or sub-lethal dose of influenza virus.[2]
-
-
Post-Infection Treatment:
-
Administer a second dose of this compound or vehicle seven hours post-infection.[8]
-
Monitor animals daily for clinical signs of illness (weight loss, morbidity) and mortality.
-
-
Endpoint and Sample Collection:
-
At a predetermined endpoint (e.g., 24 hours post-infection for peak viral replication), humanely euthanize the animals.[8]
-
Aseptically harvest the lungs.
-
-
Viral Titer Determination:
-
Homogenize the lung tissue in a fixed volume of sterile PBS.
-
Clarify the homogenate by centrifugation.
-
Determine the viral titer in the lung homogenate supernatant using a standard virus titration method, such as a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay on MDCK cells.
-
-
Data Analysis:
-
Convert viral titers to a logarithmic scale (e.g., log₁₀ PFU/g or log₁₀ TCID₅₀/g of lung tissue).
-
Compare the mean viral titers between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., Student's t-test or Mann-Whitney U test). A significant reduction in the viral titer indicates antiviral efficacy.[8]
-
References
- 1. Efficacy and safety of this compound in hospitalised adult patients with COVID-19 (RESPIRE): a randomised, double-blind, placebo-controlled, multicentre, proof-of-concept, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antiviral and immunomodulatory effect of this compound in animal models and hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atriva Therapeutics’ lead candidate this compound shows substantial efficacy against SARS-CoV-2 | Atriva [atriva-therapeutics.com]
- 5. The Atriva Approach | Atriva [atriva-therapeutics.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. The MEK1/2 Inhibitor ATR-002 (this compound) Synergistically Potentiates the Antiviral Effect of Direct-Acting Anti-SARS-CoV-2 Drugs [mdpi.com]
- 8. Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor this compound in Animal Models and in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor this compound in Animal Models and in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Cytokine Profiling Following Zapnometinib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the immunomodulatory effects of Zapnometinib through cytokine profiling. This compound (ATR-002) is a potent and specific small-molecule inhibitor of MEK1 and MEK2, key components of the Ras/Raf/MEK/ERK signaling cascade.[1] By targeting this pathway, this compound exerts a dual effect: it inhibits viral replication and modulates the host's immune response, thereby mitigating the excessive pro-inflammatory cytokine release often associated with severe viral infections.[1][2]
The following sections detail the impact of this compound on cytokine expression, provide structured data from preclinical studies, and offer step-by-step protocols for researchers to conduct similar assessments.
Mechanism of Action: How this compound Modulates Cytokine Production
This compound's primary mechanism of action is the inhibition of MEK1 and MEK2 kinases.[1] This action prevents the phosphorylation and activation of ERK1/2, which in turn regulates the expression of various genes, including those encoding pro-inflammatory cytokines and chemokines.[3][4] In the context of viral infections, this MEK inhibition has been shown to downregulate the gene expression of several key cytokines involved in inflammatory responses, such as TNF-α, IL-1ß, IP-10, IL-8, MCP-1, and MIP-1a.[2] This targeted immunomodulatory effect can help prevent the "cytokine storm" that contributes to the severity of diseases like COVID-19 and influenza.[1]
Caption: this compound inhibits the Raf/MEK/ERK signaling pathway.
Quantitative Data: Effect of this compound on Cytokine Expression
The following tables summarize the quantitative data on the reduction of cytokine and chemokine expression following this compound treatment in preclinical models.
Table 1: Reduction in Cytokine mRNA Expression in an Acute Lung Injury (ALI) Mouse Model [5]
| Cytokine/Chemokine | Fold Change (log2) vs. Control | p-value |
| Ccl12 | Downregulated | < 0.0001 |
| Ccl2 (MCP-1) | Downregulated | < 0.0001 |
| Ccl7 | Downregulated | < 0.0001 |
| Cxcl10 (IP-10) | Downregulated | < 0.0001 |
| Cxcl11 | Downregulated | < 0.0001 |
| IL1a | Downregulated | < 0.001 |
| IL1b | Downregulated | < 0.001 |
| IL6 | Downregulated | < 0.01 |
| Tnf | Downregulated | < 0.01 |
Data derived from an RT² Profiler PCR Array performed on lung tissue of LPS-stimulated mice treated with this compound.[5]
Table 2: Reduction in Cytokine Secretion in LPS-Stimulated Human PBMCs [5]
| Cytokine | % Reduction vs. Control (Mean ± SD) | p-value |
| IL-1β | Significant Reduction | < 0.0001 |
| IL-6 | Significant Reduction | < 0.0001 |
| MCP-1 | Significant Reduction | < 0.0001 |
| MIP-1α | Significant Reduction | < 0.0001 |
| TNF-α | Significant Reduction | < 0.0001 |
| IP-10 | Significant Reduction | < 0.0001 |
| IL-8 | Significant Reduction | < 0.01 |
Data from ELISA analysis of supernatants from human PBMCs stimulated with LPS and treated with this compound for 6 hours.[5]
Experimental Protocols
The following are detailed protocols for assessing cytokine profiling after this compound treatment, based on methodologies reported in preclinical studies.
Protocol 1: Cytokine mRNA Expression Analysis in an Acute Lung Injury Mouse Model
This protocol describes the induction of acute lung injury in mice and the subsequent analysis of cytokine mRNA expression following this compound treatment.
Materials:
-
This compound
-
Lipopolysaccharide (LPS)
-
Vehicle (e.g., 1% DMSO in PBS)
-
RNA extraction kit
-
RT² Profiler PCR Array for mouse cytokines and chemokines
-
Real-time PCR instrument
Procedure:
-
Animal Model: Induce acute lung injury in mice via LPS stimulation.
-
Treatment: Administer this compound or vehicle control to the mice 1 hour post-LPS stimulation.
-
Sample Collection: At 6 hours post-treatment, euthanize the mice and collect lung tissue.
-
RNA Extraction: Isolate total RNA from the lung tissue using a suitable RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
PCR Array: Perform real-time PCR using an RT² Profiler PCR Array to analyze the mRNA levels of various cytokines and chemokines.
-
Data Analysis: Analyze the gene expression data using the ΔΔCt method, normalizing to the mean expression levels of multiple housekeeping genes. Calculate the fold change in gene expression between the this compound-treated and control groups. Statistical significance can be determined using an unpaired t-test with Welch's correction.[5]
Protocol 2: Cytokine Secretion Analysis in Human PBMCs
This protocol details the in vitro assessment of this compound's effect on cytokine secretion from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound
-
Lipopolysaccharide (LPS)
-
Human PBMCs
-
Cell culture medium
-
ELISA kits for target cytokines (e.g., IL-1β, IL-6, MCP-1, MIP-1α, TNF-α, IP-10, IL-8)
-
Microplate reader
Procedure:
-
Cell Culture: Culture human PBMCs in appropriate cell culture medium.
-
Stimulation and Treatment: Simultaneously stimulate the PBMCs with 1 µg/mL LPS and treat with 10 µg/mL this compound or vehicle control.
-
Incubation: Incubate the cells for 6 hours.
-
Supernatant Collection: Centrifuge the cell cultures and collect the supernatants.
-
ELISA: Analyze the concentration of cytokines in the supernatants using specific ELISA kits for each cytokine of interest, following the manufacturer's protocols.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve. Determine the percentage reduction in cytokine levels in the this compound-treated group compared to the control group. Statistical analysis can be performed using an unpaired t-test with Welch's correction.[5]
Caption: Workflow for cytokine profiling after this compound treatment.
Available Cytokine Profiling Technologies
Researchers can employ various technologies for cytokine profiling, each with its own advantages.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A standard and widely used method for quantifying a single cytokine with high sensitivity and specificity.[6]
-
Multiplex Bead Array (e.g., Luminex): Allows for the simultaneous measurement of multiple cytokines in a small sample volume, providing a broader profile of the immune response.[7] This technology uses fluorescently coded microspheres, each coated with an antibody specific to a different cytokine.[7]
-
Protein Arrays: A high-throughput method for detecting hundreds of cytokines simultaneously, ideal for biomarker discovery and comprehensive immune profiling.[6][8]
-
PCR Arrays: Used to profile the mRNA expression levels of a panel of cytokine and chemokine genes, providing insights into the transcriptional regulation of the immune response.
The choice of platform depends on the specific research question, the number of cytokines to be analyzed, sample availability, and the desired throughput.[9]
Conclusion
This compound demonstrates significant immunomodulatory effects by inhibiting the Raf/MEK/ERK pathway, leading to a reduction in pro-inflammatory cytokine production. The protocols and data presented here provide a framework for researchers and drug developers to investigate and quantify the impact of this compound on the cytokine response in various preclinical and clinical settings. This information is crucial for understanding its therapeutic potential in treating diseases characterized by hyperinflammation.
References
- 1. Efficacy and safety of this compound in hospitalised adult patients with COVID-19 (RESPIRE): a randomised, double-blind, placebo-controlled, multicentre, proof-of-concept, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Atriva Approach | Atriva [atriva-therapeutics.com]
- 3. Antiviral and immunomodulatory effect of this compound in animal models and hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor this compound in Animal Models and in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytokine Profiling | Creative Diagnostics [creative-diagnostics.com]
- 7. Inflammation Cytokines Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 8. fullmoonbio.com [fullmoonbio.com]
- 9. The role of cytokine profiling in a changing cell therapy testing landscape | CellCarta [cellcarta.com]
Application Note: Flow Cytometry Analysis of Immune Cell Modulation by Zapnometinib
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Zapnometinib is a potent and specific small-molecule inhibitor of MEK1 and MEK2, key components of the Raf/MEK/ERK signaling cascade.[1][2] This pathway is crucial for regulating various cellular processes, including proliferation, differentiation, and survival.[3] Beyond its role in cancer therapy, MEK inhibition has demonstrated significant immunomodulatory and antiviral effects.[1][2][4] this compound, in particular, has been investigated for its dual action in viral infections, where it can both reduce viral replication and temper hyperinflammatory immune responses.[1][4]
Clinical studies in patients with COVID-19 have shown that this compound treatment can lead to an increase in T cells and plasma B cells, alongside a reduction in pro-inflammatory cytokines.[5][6] This highlights the importance of understanding the specific effects of this compound on different immune cell populations. Flow cytometry is an indispensable tool for this purpose, allowing for high-throughput, multi-parameter analysis of immune cell subsets at the single-cell level.[7][8][9]
This application note provides detailed protocols for the analysis of immune cells treated with this compound using flow cytometry. It includes methods for immunophenotyping of major T and B cell subsets, as well as a phospho-flow protocol to measure the inhibition of ERK phosphorylation, a direct downstream target of MEK.
Signaling Pathway
The Raf/MEK/ERK pathway is a critical signaling cascade in immune cells. This compound specifically targets and inhibits MEK1 and MEK2, thereby preventing the phosphorylation and activation of ERK1/2. This blockade of ERK signaling is central to the immunomodulatory effects of the drug.
References
- 1. Pulsatile MEK Inhibition Improves Anti-tumor Immunity and T Cell Function in Murine Kras Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Context-Dependent Immunomodulatory Effects of MEK Inhibition are Enhanced with T-cell Agonist Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. BRAF and MEK inhibitors differentially affect nivolumab-induced T cell activation by modulating the TCR and AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The kinase inhibitors dabrafenib and trametinib affect isolated immune cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MEK inhibition prevents tumour-shed transforming growth factor-β-induced T-regulatory cell augmentation in tumour milieu - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Zapnometinib experimental variability
Welcome to the technical support center for Zapnometinib. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common issues encountered when working with this MEK1/2 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance for resolving specific experimental issues.
1. Inconsistent Antiviral Activity (EC50 Variability)
Question: We are observing significant variability in the half-maximal effective concentration (EC50) of this compound against our target RNA virus. What are the potential causes and how can we troubleshoot this?
Answer:
Variability in EC50 values is a common issue in antiviral assays and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Cell Line and Passage Number:
-
Issue: Different cell lines can have varying levels of baseline Raf/MEK/ERK pathway activation.[1] Higher baseline activation may require higher concentrations of this compound for effective viral inhibition. Cell characteristics can also change with high passage numbers.
-
Troubleshooting:
-
Ensure you are using a consistent cell line and passage number across experiments.
-
Perform baseline characterization of your cell line's pERK/ERK levels.
-
If possible, use cell lines recommended in published this compound studies (e.g., Calu-3, Caco-2).[1]
-
-
-
Viral Titer and Multiplicity of Infection (MOI):
-
Issue: The amount of virus used to infect the cells can significantly impact the apparent efficacy of an antiviral. A very high MOI might overwhelm the inhibitory capacity of the drug at lower concentrations.
-
Troubleshooting:
-
Carefully titrate your viral stocks and use a consistent MOI for all experiments.
-
If you suspect your MOI is too high, perform a dose-response experiment with varying MOIs to determine the optimal infection level.
-
-
-
Drug Solubility and Stability:
-
Issue: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Improper dissolution or storage can lead to inaccurate concentrations.
-
Troubleshooting:
-
Prepare fresh dilutions of this compound from a concentrated stock for each experiment. MedChemExpress suggests that stock solutions can be stored at -80°C for 6 months or -20°C for 1 month, protected from light.[2]
-
Ensure complete dissolution in your chosen solvent (e.g., DMSO) before further dilution in cell culture media.[2]
-
Visually inspect for any precipitation after dilution in aqueous media.
-
-
-
Assay-Specific Factors:
-
Issue: The type of antiviral assay (e.g., plaque assay, virus yield reduction assay, qPCR-based assay) can influence the outcome.
-
Troubleshooting:
-
2. Variable Inhibition of MEK Pathway (pERK Levels)
Question: Our Western blot results for phosphorylated ERK (pERK) show inconsistent inhibition with this compound treatment. Sometimes the inhibition is strong, and other times it's weak or absent. What could be causing this?
Answer:
Inconsistent pERK inhibition is a frequent challenge. The following steps can help identify the source of the variability:
-
Cell Lysis and Sample Preparation:
-
Issue: The phosphorylation state of proteins is transient and can be rapidly altered by phosphatases present in the cell lysate.[5]
-
Troubleshooting:
-
-
Western Blotting Technique:
-
Issue: Technical aspects of the Western blot procedure can significantly affect the results.
-
Troubleshooting:
-
Antibody Quality: Ensure your primary antibody is specific for the phosphorylated form of ERK.[5] Use a validated positive control to confirm antibody performance.[6]
-
Protein Loading: Load a consistent amount of protein for each sample (a minimum of 20-30 µg of whole-cell extract is recommended).[6]
-
Blocking: Use the appropriate blocking buffer as recommended by the antibody manufacturer (e.g., BSA or non-fat dry milk).[6][7]
-
Washes: Perform thorough washes to reduce background and non-specific binding.[8]
-
-
-
Cell Stimulation:
-
Issue: The level of MEK pathway activation can vary depending on cell culture conditions (e.g., serum concentration, cell density).
-
Troubleshooting:
-
For some experiments, you may need to stimulate the cells (e.g., with PMA) to induce a robust and consistent pERK signal.[9]
-
Serum-starve cells before stimulation and treatment to reduce baseline pathway activation.
-
-
3. High Cell Toxicity at Effective Antiviral Concentrations
Question: We are observing significant cytotoxicity in our cell-based assays at this compound concentrations required for antiviral efficacy. How can we address this?
Answer:
Balancing antiviral efficacy with acceptable cytotoxicity is key.
-
Determine Accurate Cytotoxicity (CC50):
-
Issue: It's important to accurately determine the 50% cytotoxic concentration (CC50) in your specific cell line.
-
Troubleshooting:
-
-
Optimize Treatment Window:
-
Issue: Prolonged exposure to any drug can increase toxicity.
-
Troubleshooting:
-
Investigate shorter treatment durations that may still provide significant antiviral activity while minimizing toxicity.
-
-
-
Cell Line Sensitivity:
-
Issue: Some cell lines are inherently more sensitive to MEK inhibitors.
-
Troubleshooting:
-
If possible, test this compound in a panel of different cell lines to find one with a better therapeutic window (the ratio of CC50 to EC50).
-
-
4. Discrepancy Between In Vitro and In Vivo Efficacy
Question: this compound shows potent activity in our cell culture models, but the in vivo results are less impressive. What could explain this discrepancy?
Answer:
This is a common challenge in drug development. Several factors can contribute to this difference:
-
Pharmacokinetics and Pharmacodynamics (PK/PD):
-
Issue: The concentration of this compound reaching the target tissue in vivo may not be sufficient or sustained enough to replicate the in vitro effect.
-
Troubleshooting:
-
-
Host Immune Response:
Data Presentation
Table 1: this compound Antiviral Activity (EC50) in Different Cell Lines and Viruses
| Virus | Cell Line | EC50 (µM) | Assay Type | Reference |
| Influenza A (H1N1pdm09) | - | 4.2 - 6.4 | Not Specified | [12] |
| Influenza B | - | 4.2 - 6.4 | Not Specified | [12] |
| Influenza A (PR8) | Calu-3 | 7.13 | Virus Titer Reduction | [1] |
| Influenza A (PR8) | Caco-2 | 5.72 | Virus Titer Reduction | [1] |
| SARS-CoV-2 | Calu-3 | 11.53 | Virus Titer Reduction | [1] |
| SARS-CoV-2 | Caco-2 | 16.31 | Virus Titer Reduction | [1] |
| Various Coronaviruses | Calu-3 | See original data | Virospot/Virus Yield Reduction | [10] |
Table 2: this compound MEK Inhibition (IC50) in Different Cell Lines
| Cell Line | Condition | IC50 (µM) | Reference |
| A549 | - | 0.031 | [2] |
| MDCK | - | 0.357 | [2] |
| Human PBMCs | - | 0.015 | [2] |
| Caco-2 | IAV PR8 Infected | 28.32 | [1][15] |
| Calu-3 | IAV PR8 Infected | 16.29 | [1][15] |
| Caco-2 | SARS-CoV-2 Infected | 36.33 | [1][15] |
| Calu-3 | SARS-CoV-2 Infected | 23.32 | [1][15] |
Experimental Protocols
1. Protocol: Virus Yield Reduction Assay
This protocol is adapted from methodologies used to assess the antiviral activity of this compound against SARS-CoV-2.[3]
-
Cell Seeding: Seed Calu-3 cells in 24-well plates at a density of 3x10^5 cells/well two days prior to infection.
-
Virus Inoculation: Inoculate cells with the target virus (e.g., SARS-CoV-2 Omicron) at a desired MOI (e.g., 0.001) for 1 hour.
-
Treatment: Remove the virus inoculum completely and add fresh media containing various concentrations of this compound (e.g., 0, 12.5, 25, 50, 62.5, 75, 100 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Harvesting: Harvest the cell culture supernatants.
-
Quantification: Determine the viral titer in the supernatants using a suitable method, such as a plaque assay or RT-qPCR.
-
Analysis: Calculate the EC50 value by plotting the viral titer against the this compound concentration.
2. Protocol: pERK/ERK Western Blot for MEK Inhibition
This protocol is based on methods for determining the IC50 of this compound.[12][15]
-
Cell Treatment: Seed and treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). If necessary, stimulate cells to induce ERK phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Dilute lysates to a uniform concentration (e.g., 1 µg/µL) in sample buffer. Denature samples by heating at 95°C for 5 minutes.
-
Western Blotting (WES™ system or traditional):
-
Load equal amounts of protein per lane.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with an appropriate blocking buffer.
-
Incubate with primary antibodies for phospho-ERK1/2 (pERK1/2) and total ERK1/2.
-
Wash and incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable method (e.g., chemiluminescence).
-
-
Analysis: Quantify the band intensities for pERK and total ERK. Calculate the ratio of pERK to total ERK for each sample. Normalize these ratios to the vehicle control to determine the percentage of MEK inhibition. Calculate the IC50 value from the dose-response curve.
Visualizations
Caption: this compound inhibits the host cell's MEK protein.
References
- 1. Frontiers | Influenza A virus replication has a stronger dependency on Raf/MEK/ERK signaling pathway activity than SARS-CoV-2 [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antiviral and immunomodulatory effect of this compound in animal models and hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MEK1/2 Inhibitor ATR-002 (this compound) Synergistically Potentiates the Antiviral Effect of Direct-Acting Anti-SARS-CoV-2 Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor this compound in Animal Models and in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Pharmacokinetics, absorption, distribution, metabolism and excretion of the MEK inhibitor this compound in rats [frontiersin.org]
- 14. Efficacy and safety of this compound in hospitalised adult patients with COVID-19 (RESPIRE): a randomised, double-blind, placebo-controlled, multicentre, proof-of-concept, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Zapnometinib Cytotoxicity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of Zapnometinib in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ATR-002) is a small molecule inhibitor of MEK1 and MEK2, which are key protein kinases in the Ras/Raf/MEK/ERK signaling cascade.[1] This pathway is crucial for transmitting signals from cell surface receptors to transcription factors that regulate gene expression and prevent apoptosis.[2] By inhibiting MEK1/2, this compound blocks the phosphorylation of ERK1/2, thereby disrupting downstream signaling.[3] This dual-action mechanism both inhibits the replication of various RNA viruses that rely on this pathway and modulates the host's immune response by reducing pro-inflammatory cytokine production.[1][4][5]
Q2: At what concentrations is this compound expected to be cytotoxic?
This compound has been shown to have a high therapeutic index, with cytotoxicity observed at concentrations significantly higher than those required for antiviral efficacy. For instance, the 50% cytotoxic concentration (CC50) in human peripheral blood mononuclear cells (PBMCs) has been reported to be 321.5 µM.[3] In Calu-3 cells, the CC50 was determined to be greater than 100 µM after 48 hours of treatment.[6]
Data Summary: Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time | CC50 Value |
| Human PBMCs | Not specified | Not specified | 321.5 µM[3] |
| Calu-3 | LDH Assay | 24 hours | > 100 µM[6] |
| Calu-3 | LDH Assay | 48 hours | > 100 µM[6] |
| Calu-3 | MTT Assay | 48 hours | Non-cytotoxic at effective antiviral concentrations[7][8] |
Q3: Which cytotoxicity assays are recommended for use with this compound?
Standard colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the LDH (lactate dehydrogenase) release assay are suitable for assessing this compound's cytotoxicity. The MTT assay measures cell viability by assessing mitochondrial metabolic activity,[9][10] while the LDH assay quantifies cell death by measuring the release of the cytosolic enzyme LDH from cells with compromised membrane integrity.[1][11]
Q4: How does this compound's mechanism of action as a MEK inhibitor affect the interpretation of cytotoxicity assay results?
As a MEK inhibitor, this compound can impact cell proliferation and metabolism, which are the readouts for assays like MTT. It is crucial to be aware that a reduction in signal in an MTT assay could indicate either a direct cytotoxic effect or a cytostatic effect (inhibition of proliferation) without necessarily causing cell death. Therefore, it is recommended to use a complementary assay that directly measures cell death, such as the LDH release assay, to distinguish between these two possibilities.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Raf/MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: General workflow for assessing this compound cytotoxicity using MTT or LDH assays.
Troubleshooting Guides
MTT Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance in cell-free wells | - Contamination of reagents or media.- Phenol red in the media can interfere with absorbance readings.[12]- Abiotic reduction of MTT by components in the media or the test compound itself.[12] | - Use sterile, fresh reagents.- Use phenol red-free media for the assay.- Include a control with media and this compound (no cells) to check for direct MTT reduction. |
| Low absorbance readings in all wells | - Insufficient number of viable cells.- MTT reagent is old or has been improperly stored.- Incomplete solubilization of formazan crystals. | - Optimize cell seeding density.- Use a fresh, properly stored MTT solution.- Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient time. |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors.- "Edge effect" in the 96-well plate where outer wells evaporate faster.[13] | - Ensure a homogenous cell suspension before and during seeding.- Calibrate pipettes and use consistent pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.[13] |
| Decreased absorbance that may not be due to cell death | - this compound is a MEK inhibitor and can have cytostatic effects, reducing cell proliferation and metabolic activity without causing cell death. | - Confirm results with a direct cytotoxicity assay like the LDH release assay.- Perform cell cycle analysis to investigate cytostatic effects. |
LDH Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background LDH release in control wells | - Over-seeding of cells leading to cell death.- Rough handling of cells during seeding or media changes.- Presence of LDH in the serum supplement. | - Optimize cell seeding density.- Handle cells gently to avoid mechanical damage.- Use heat-inactivated serum or a serum-free medium for the assay period. |
| Low signal from positive control (lysed cells) | - Incomplete lysis of control cells. | - Ensure the lysis buffer is added at the correct concentration and for a sufficient duration to achieve complete cell lysis. |
| No significant LDH release at expected cytotoxic concentrations | - The compound may be cytostatic rather than cytotoxic at the tested concentrations.- The incubation time may be too short to induce significant membrane damage. | - Corroborate with a viability assay like MTT.- Extend the incubation period with this compound. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[9][14]
Materials:
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell culture medium (phenol red-free recommended)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[14] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
This protocol is based on standard LDH release assay kits.[1][15]
Materials:
-
This compound stock solution (in DMSO)
-
Commercially available LDH assay kit (containing LDH reaction mixture and lysis buffer)
-
Cell culture medium
-
96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Prepare three types of controls:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Positive Control: Cells treated with vehicle, to which lysis buffer will be added (maximum LDH release).
-
Background Control: Medium only (no cells).
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Sample Transfer: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Lysis of Positive Control: Add 10 µL of lysis buffer from the kit to the positive control wells. Incubate for 15 minutes. Then, centrifuge the plate and transfer 50 µL of the supernatant to the new plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background control absorbance from all other readings. Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
References
- 1. LDH cytotoxicity assay [protocols.io]
- 2. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor this compound in Animal Models and in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The MEK1/2 Inhibitor ATR-002 (this compound) Synergistically Potentiates the Antiviral Effect of Direct-Acting Anti-SARS-CoV-2 Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Technical Support Center: Optimizing Zapnometinib Delivery in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the delivery of Zapnometinib in pre-clinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of MEK1 and MEK2, which are key components of the Raf/MEK/ERK signaling pathway.[1][2] This pathway is crucial for cell proliferation, differentiation, and survival.[3][4] In the context of viral infections, many RNA viruses, including influenza and SARS-CoV-2, hijack the Raf/MEK/ERK pathway for their replication.[1][3] By inhibiting MEK, this compound prevents the phosphorylation of ERK, which in turn blocks the nuclear export of viral ribonucleoprotein complexes, ultimately reducing the formation of new viral particles and thus lowering the viral load.[1][2] Additionally, MEK inhibition has been shown to modulate the host's immune response, mitigating the excessive pro-inflammatory cytokine production often associated with severe viral infections.[1][5]
Q2: What are the typical pharmacokinetic properties of this compound in animal models?
A2: Across various animal species, including mice, hamsters, and dogs, orally administered this compound is rapidly absorbed, with maximum plasma concentrations (Cmax) typically reached between 2 to 4 hours post-administration.[3][6] The elimination half-life varies by species, ranging from 4-5 hours in dogs to 8 hours in mice and hamsters.[3][6] It is important to note that studies in rats have indicated rapid but low absorption from the gastrointestinal tract, with the majority of the compound excreted in the feces.[7]
Q3: Is this compound expected to be fully dissolved in the vehicle for oral administration?
A3: Not necessarily. For many in vivo studies with poorly soluble compounds like this compound, it is common to administer the drug as a suspension. The key is to ensure a homogenous and fine particle suspension to allow for consistent dosing. It is crucial to mix the formulation thoroughly before each administration to prevent settling of the drug particles, which could lead to variable dosing among animals.
Troubleshooting Guides
Issue 1: Low or Inconsistent Plasma Concentrations of this compound
Possible Cause 1: Poor drug solubility and formulation.
-
Troubleshooting Steps:
-
Optimize the vehicle: For poorly soluble drugs, aqueous vehicles may not be suitable. Consider using a suspension in a vehicle containing co-solvents and/or suspending agents. A commonly used vehicle for this compound in rat studies is a suspension in 5% DMSO (v/v), 30% PEG 400 (v/v), and 7.5% (w/v) Captisol in water.[7]
-
Particle size reduction: The bioavailability of a poorly soluble drug can often be improved by reducing its particle size. Techniques such as sonication of the drug suspension can help break down larger drug clumps into finer particles, leading to a more uniform suspension and potentially better absorption.
-
Consider a lipid-based formulation: For some poorly soluble drugs, lipid-based formulations can enhance oral bioavailability.
-
Possible Cause 2: Issues with oral gavage technique.
-
Troubleshooting Steps:
-
Ensure correct gavage needle placement: Improper placement can lead to the drug being delivered to the esophagus or trachea instead of the stomach, resulting in poor absorption and potential harm to the animal.
-
Minimize stress to the animal: Stress during oral gavage can affect gastrointestinal motility and drug absorption. Ensure technicians are well-trained in proper animal handling and gavage techniques to minimize stress.
-
Issue 2: Vehicle-Related Toxicity or Adverse Events
Possible Cause: The chosen vehicle is not well-tolerated by the animal model.
-
Troubleshooting Steps:
-
Conduct a vehicle tolerability study: Before initiating the main experiment, administer the vehicle alone to a small cohort of animals and monitor them for any adverse effects, such as weight loss, changes in behavior, or signs of gastrointestinal distress.
-
Reduce the concentration of organic solvents: If using co-solvents like DMSO, try to use the lowest effective concentration, as high concentrations can sometimes cause local irritation or toxicity.
-
Explore alternative, less stressful administration methods: If oral gavage is proving to be problematic, consider alternative methods such as formulating the drug into a palatable jelly or gel. This can reduce stress and improve compliance.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Beagle Dogs
| Formulation Type | Cmax (µg/mL) | Tmax (h) | AUC (0-24h) (µg/mL*h) | T1/2 (h) |
| Capsule (Formulation 1) | 44 ± 16 | 4 | 553 ± 153 | 4.8 ± 1.2 |
| Tablet (Formulation 2) | 93 ± 16 | 4 | 679 ± 115 | 4.0 ± 0.7 |
| Tablet (Formulation 3) | 81 ± 20 | 4 | 609 ± 117 | 4.3 ± 0.8 |
| Tablet (Formulation 4) | 98 ± 8 | 4 | 651 ± 97 | 4.1 ± 0.5 |
| Liquid (Formulation 5) | 152 ± 25 | 2 | 962 ± 52 | 4.5 ± 0.6 |
Data are presented as mean ± standard deviation. Data sourced from Koch-Heier et al., 2022.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage in Mice
-
Materials:
-
This compound powder
-
Vehicle components: Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG 400), Captisol (or other suitable solubilizer), and sterile water.
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired dose, concentration, and number of animals.
-
In a sterile microcentrifuge tube, first, dissolve the weighed this compound powder in the required volume of DMSO by vortexing.
-
Add the PEG 400 and Captisol solution (if used) to the tube and vortex thoroughly to mix.
-
Slowly add the sterile water to the desired final volume while continuously vortexing to form a homogenous suspension.
-
If large particles are visible, sonicate the suspension in a water bath sonicator for 5-10 minutes to reduce particle size.
-
Visually inspect the suspension for homogeneity before each use. Vortex the suspension immediately before aspirating each dose to ensure uniformity.
-
Protocol 2: Oral Gavage Administration in Mice
-
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needle (20-22 gauge for most adult mice)
-
Syringe (1 mL)
-
Animal scale
-
-
Procedure:
-
Weigh the mouse to determine the correct volume of the drug suspension to be administered.
-
Fill the syringe with the calculated volume of the well-vortexed this compound suspension.
-
Gently but firmly restrain the mouse, ensuring its head and body are in a straight line.
-
Carefully insert the gavage needle into the mouse's mouth, passing it along the side of the mouth and over the tongue towards the esophagus.
-
Allow the mouse to swallow the tip of the needle. Do not force the needle.
-
Once the needle is in the esophagus (a slight resistance may be felt), slowly dispense the contents of the syringe.
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes after administration to ensure there are no signs of respiratory distress.
-
Visualizations
References
- 1. The Atriva Approach | Atriva [atriva-therapeutics.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor this compound in Animal Models and in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral and immunomodulatory effect of this compound in animal models and hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor this compound in Animal Models and in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacokinetics, absorption, distribution, metabolism and excretion of the MEK inhibitor this compound in rats [frontiersin.org]
Zapnometinib stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Zapnometinib, along with troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its integrity and activity. Recommendations for both solid and solution forms are outlined below.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO.[1][2] To prepare a stock solution, it is recommended to use freshly opened, anhydrous DMSO as the product's solubility can be significantly impacted by hygroscopic (moisture-absorbing) DMSO.[1] For in vitro experiments, a stock solution can be prepared by dissolving this compound in DMSO, for which it has a solubility of 62.5 mg/mL (ultrasonication may be needed).[2]
Q3: Are there established protocols for formulating this compound for in vivo studies?
A3: Yes, several formulations have been used for oral administration in animal models. The choice of formulation can impact the pharmacokinetic profile of the compound. For detailed protocols, please refer to the Experimental Protocols section.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and specific inhibitor of MEK1 and MEK2, which are key protein kinases in the Ras/Raf/MEK/ERK signaling cascade.[3] By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, which in turn blocks downstream signaling.[4] This pathway is crucial for cell proliferation and survival and is often dysregulated in various diseases.[5] The inhibition of this pathway gives this compound its dual antiviral and immunomodulatory effects.[3][6]
Q5: How does this compound exert its antiviral effects?
A5: Many RNA viruses, including influenza and SARS-CoV-2, require the host cell's Raf/MEK/ERK signaling pathway for their replication.[6][7] this compound's inhibition of MEK1/2 blocks the nuclear export of viral ribonucleoprotein complexes, which is a critical step in the formation of new viral particles.[8] This leads to a reduction in viral load.[8]
Q6: What are the immunomodulatory properties of this compound?
A6: Viral infections can trigger an excessive inflammatory response, often referred to as a "cytokine storm." this compound has been shown to mitigate this by downregulating the production of pro-inflammatory cytokines and chemokines, thereby modulating the host's immune response.[3][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent experimental results | Improper storage of this compound leading to degradation. | Ensure this compound is stored according to the recommended conditions. For solutions, aliquot and store at -80°C or -20°C and avoid repeated freeze-thaw cycles. |
| Inaccurate concentration of the stock solution. | Use a calibrated balance for weighing the compound and high-purity, anhydrous DMSO for dissolution. Confirm the concentration using a validated analytical method if possible. | |
| Low or no observable MEK inhibition | Insufficient concentration of this compound. | Titrate the concentration of this compound to determine the optimal dose for your specific cell line or experimental model. The IC50 for MEK inhibition is in the nanomolar range.[1] |
| Poor cell permeability or high efflux. | While this compound generally has good cell permeability, this can vary between cell types. Consider using permeabilizing agents (with appropriate controls) or increasing the incubation time. | |
| Precipitation of this compound in aqueous buffers | Low aqueous solubility of this compound. | When diluting the DMSO stock solution into aqueous media, ensure the final DMSO concentration is kept low (typically <0.5%) to maintain solubility. Prepare fresh dilutions for each experiment. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Solid (Powder) | 4°C | Long-term | Protect from light.[1][2] |
| In Solvent (DMSO) | -80°C | Up to 6 months | Protect from light. Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Protect from light. Aliquot to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution and/or use an ultrasonic bath to ensure the compound is completely dissolved.[2]
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C or -20°C, protected from light.
Protocol 2: Formulation for Oral Gavage in Mice
This protocol is adapted from in vivo studies and may require optimization for specific experimental needs.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline (0.9% NaCl) to bring the final volume to 1 mL.
-
The final concentration of this compound in this formulation will be 2.08 mg/mL.
-
It is recommended to prepare this formulation fresh on the day of use.
Mandatory Visualizations
Caption: this compound inhibits the Raf/MEK/ERK signaling pathway.
Caption: General experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. Efficacy and safety of this compound in hospitalised adult patients with COVID-19 (RESPIRE): a randomised, double-blind, placebo-controlled, multicentre, proof-of-concept, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor this compound in Animal Models and in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Pharmacokinetics, absorption, distribution, metabolism and excretion of the MEK inhibitor this compound in rats [frontiersin.org]
- 7. Atriva Therapeutics announces Topline Results from the Proof of Concept (POC) / Phase 2a RESPIRE study (this compound) in patients hospitalized with COVID-19 | Atriva [atriva-therapeutics.com]
- 8. The Atriva Approach | Atriva [atriva-therapeutics.com]
Zapnometinib Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during in vitro experiments with Zapnometinib.
This compound Overview
This compound is a potent and specific, non-ATP-competitive small-molecule inhibitor of MEK1 and MEK2, key components of the Raf/MEK/ERK signaling pathway.[1] Its primary mechanism of action involves the inhibition of ERK1/2 phosphorylation, which is crucial for the replication of numerous RNA viruses and the modulation of the host immune response.[2][3] Expected outcomes of this compound treatment in viral infection models include a reduction in viral titer and a decrease in the production of pro-inflammatory cytokines.[1][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a host-targeted antiviral agent that specifically inhibits MEK1 and MEK2, which are dual-specificity protein kinases.[1] By inhibiting these kinases, this compound prevents the phosphorylation and activation of their downstream substrates, ERK1 and ERK2.[2] This disruption of the Raf/MEK/ERK signaling pathway has a dual effect: it inhibits the replication of many RNA viruses that rely on this pathway and modulates the host's immune response, often preventing a hyperinflammatory state or "cytokine storm".[1][2][3]
Q2: In which cell lines has this compound been shown to be effective?
This compound has demonstrated antiviral activity in various cell lines, including Calu-3 (human lung adenocarcinoma), A549 (human lung carcinoma), MDCK (Madin-Darby canine kidney), and primary human peripheral blood mononuclear cells (PBMCs).[5]
Q3: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO).[5] Stock solutions should be stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months), protected from light.[6]
Troubleshooting Guides for Unexpected Results
Scenario 1: No significant reduction in viral titer observed after this compound treatment.
You have treated virus-infected cells with this compound at the recommended concentration, but you do not observe the expected decrease in viral replication.
Initial Checks & Troubleshooting Steps:
-
Confirm MEK Inhibition: The first step is to verify that this compound is effectively inhibiting its target, MEK1/2, in your specific cell line. This can be assessed by measuring the phosphorylation of ERK1/2 (p-ERK), the direct downstream target of MEK.
-
Experiment: Perform a Western blot analysis to detect p-ERK levels in cell lysates from your experiment.
-
Expected Result: A significant decrease in p-ERK levels in this compound-treated cells compared to vehicle-treated controls.
-
Troubleshooting:
-
No change in p-ERK:
-
Reagent Integrity: Verify the concentration and integrity of your this compound stock. Prepare a fresh dilution from a new stock if necessary.
-
Cell Line Sensitivity: Determine the IC50 of this compound for MEK inhibition in your specific cell line, as sensitivity can vary.[6]
-
Treatment Duration and Timing: Optimize the pre-treatment time and duration of this compound exposure.
-
-
-
-
Assess Cell Viability: High concentrations of any compound can induce cytotoxicity, which may interfere with the interpretation of antiviral assays.
-
Experiment: Perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) on uninfected cells treated with the same concentrations of this compound used in your antiviral assay.
-
Expected Result: Cell viability should be high (>90%) at the concentrations used for the antiviral experiment.
-
Troubleshooting:
-
High Cytotoxicity: If significant cell death is observed, reduce the concentration of this compound to a non-toxic level and repeat the antiviral assay.
-
-
-
Virus-Specific Factors: Not all viruses are dependent on the Raf/MEK/ERK pathway for replication.
-
Literature Review: Confirm from published studies that the virus you are working with is known to be sensitive to MEK inhibitors.
-
Alternative Pathways: Consider the possibility that the virus may be utilizing alternative signaling pathways for its replication in your specific cell model.
-
Experimental Protocols Summary:
| Experiment | Brief Protocol |
| Western Blot for p-ERK | 1. Lyse cells and quantify protein concentration. 2. Separate proteins by SDS-PAGE and transfer to a membrane. 3. Probe with primary antibodies against p-ERK1/2 and total ERK1/2. 4. Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence. |
| Cell Viability (MTT) Assay | 1. Seed cells in a 96-well plate and treat with a dose-range of this compound. 2. Incubate for the desired duration. 3. Add MTT reagent and incubate for 1-4 hours. 4. Add solubilization solution and measure absorbance at 570 nm.[7][8] |
| Viral Titer (Plaque) Assay | 1. Perform serial dilutions of viral supernatant. 2. Infect confluent cell monolayers. 3. Overlay with a semi-solid medium (e.g., agar or methylcellulose). 4. Incubate until plaques are visible. 5. Fix and stain cells to visualize and count plaques.[9] |
Logical Workflow for Troubleshooting Ineffective Viral Inhibition:
References
- 1. Efficacy and safety of this compound in hospitalised adult patients with COVID-19 (RESPIRE): a randomised, double-blind, placebo-controlled, multicentre, proof-of-concept, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor this compound in Animal Models and in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Atriva Approach | Atriva [atriva-therapeutics.com]
- 4. Atriva Therapeutics announces Topline Results from the Proof of Concept (POC) / Phase 2a RESPIRE study (this compound) in patients hospitalized with COVID-19 | Atriva [atriva-therapeutics.com]
- 5. Antiviral and immunomodulatory effect of this compound in animal models and hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. physiology.elte.hu [physiology.elte.hu]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. The MEK1/2 Inhibitor ATR-002 (this compound) Synergistically Potentiates the Antiviral Effect of Direct-Acting Anti-SARS-CoV-2 Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological considerations for Zapnometinib studies
Welcome to the technical support center for Zapnometinib (formerly known as ATR-002), a potent and selective inhibitor of MEK1 and MEK2. This resource is designed to assist researchers, scientists, and drug development professionals in planning and executing their experiments with this compound. Here you will find detailed methodologies, troubleshooting guides, and frequently asked questions to ensure the successful implementation of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the dual-specificity kinases MEK1 and MEK2 within the Raf/MEK/ERK signaling pathway.[1] By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, which are crucial for the replication of many RNA viruses. This inhibition leads to a dual effect: a direct antiviral action by blocking viral propagation and an immunomodulatory effect by reducing the production of pro-inflammatory cytokines, thus mitigating the risk of a "cytokine storm" associated with severe viral infections.[1][2]
Q2: What is the dual antiviral and immunomodulatory action of this compound?
A2: The dual action of this compound is a key therapeutic feature.[2]
-
Antiviral Effect: Many RNA viruses, including influenza and coronaviruses, hijack the host cell's Raf/MEK/ERK pathway for their replication.[3] Specifically, in influenza virus-infected cells, this compound's inhibition of MEK prevents the export of viral ribonucleoprotein (RNP) complexes from the nucleus to the cytoplasm, a critical step in the formation of new viral particles.[3] This ultimately reduces the overall viral load in the body.[3]
-
Immunomodulatory Effect: Viral infections can trigger an excessive inflammatory response, often termed a "cytokine storm," which can lead to severe tissue damage.[1] this compound has been shown to downregulate the expression of several pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and IL-8.[3] This helps to dampen the overactive inflammatory response in tissues like the lungs.[3]
Q3: For which types of viruses has this compound shown efficacy?
A3: Preclinical studies have demonstrated the broad-spectrum antiviral activity of this compound against a range of RNA viruses. These include various strains of influenza virus, coronaviruses (including SARS-CoV-2), respiratory syncytial virus (RSV), and hantavirus.[1][3]
Q4: What is the solubility and stability of this compound?
A4: this compound is soluble in DMSO and methanol. For in vivo studies, it can be formulated as a suspension in vehicles such as carboxymethylcellulose sodium (CMC-Na). It is important to use fresh DMSO for dissolution as moisture can reduce solubility. Stock solutions in DMSO can be stored at -80°C for up to a year.
Q5: What are the known off-target effects of MEK inhibitors?
A5: While this compound is a highly specific MEK1/2 inhibitor, it's important to be aware of potential off-target effects reported for other MEK inhibitors, especially older compounds like PD98059 and U0126. These can include interference with calcium homeostasis and effects on AMPK activity. When interpreting results, it is crucial to include appropriate controls to distinguish between on-target and potential off-target effects.
Experimental Protocols & Troubleshooting Guides
In Vitro Antiviral Efficacy Assay (Virus Yield Reduction Assay)
This protocol is designed to determine the half-maximal effective concentration (EC50) of this compound against a target virus in a suitable cell line.
Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., A549, MDCK for influenza; Vero E6, Calu-3 for SARS-CoV-2) in 24-well or 96-well plates to achieve a confluent monolayer on the day of infection.
-
Drug Preparation: Prepare a series of dilutions of this compound in culture medium. A common starting concentration is 100 µM with serial dilutions down to the nanomolar range. Include a vehicle control (e.g., DMSO at the same final concentration as in the drug dilutions).
-
Infection: Aspirate the culture medium from the cells and infect with the virus at a low multiplicity of infection (MOI), for example, 0.01 to 0.1, for 1 hour at 37°C.
-
Treatment: After the incubation period, remove the virus inoculum and wash the cells with PBS. Add the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 24-48 hours).
-
Harvesting: Collect the cell culture supernatants.
-
Quantification of Viral Titer: Determine the viral titer in the supernatants using a standard method such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on a fresh monolayer of host cells.
-
Data Analysis: Normalize the viral titers of the drug-treated groups to the vehicle control. Plot the percentage of inhibition against the drug concentration and calculate the EC50 value using a suitable software with a non-linear regression model.
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | Inconsistent cell seeding, inaccurate pipetting of virus or drug, edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. To minimize edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS. |
| No dose-dependent inhibition observed | Drug concentration range is too low or too high, drug is inactive, virus is not susceptible to MEK inhibition. | Test a broader range of this compound concentrations. Verify the activity of the drug stock. Confirm from literature that the chosen virus is dependent on the Raf/MEK/ERK pathway for replication. |
| Cell toxicity observed at higher drug concentrations | The drug concentration is cytotoxic to the host cells, confounding the antiviral results. | Perform a parallel cytotoxicity assay (e.g., MTT or CCK-8) with the same drug concentrations and incubation time to determine the 50% cytotoxic concentration (CC50). The therapeutic window is indicated by the selectivity index (SI = CC50/EC50). |
Western Blot Analysis of ERK Phosphorylation
This protocol is for assessing the pharmacodynamic effect of this compound by measuring the inhibition of ERK1/2 phosphorylation.
Methodology:
-
Cell Treatment and Lysis:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for the desired duration. Include a positive control (e.g., a growth factor like EGF to stimulate the pathway) and a vehicle control.
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel (e.g., 10-12%).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
After imaging for p-ERK1/2, the membrane can be stripped of antibodies using a stripping buffer.
-
After stripping, re-block the membrane and probe for total ERK1/2 (t-ERK1/2) as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and t-ERK1/2 using densitometry software. Normalize the p-ERK1/2 signal to the t-ERK1/2 signal for each sample.
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak p-ERK signal in positive control | Ineffective stimulation, phosphatase activity during sample preparation, inactive primary antibody. | Optimize the concentration and duration of the stimulus. Ensure fresh phosphatase inhibitors are used in the lysis buffer. Validate the primary antibody with a known positive control lysate. |
| High background on the blot | Insufficient blocking, antibody concentration too high, inadequate washing. | Increase blocking time or change blocking agent (BSA vs. milk). Titrate the primary and secondary antibody concentrations. Increase the number and duration of TBST washes. |
| p-ERK signal detected in this compound-treated samples | Incomplete inhibition of MEK, drug concentration is too low, or treatment time is too short. | Increase the concentration of this compound and/or the duration of treatment. |
| Total ERK levels appear to decrease after treatment | Inefficient stripping of the p-ERK antibody before re-probing, protein loss during stripping. | Use a gentle stripping buffer and confirm complete removal of the primary antibody before re-probing. Alternatively, run parallel gels for p-ERK and t-ERK to avoid stripping. |
In Vivo Influenza Mouse Model
This protocol provides a general framework for evaluating the efficacy of this compound in a mouse model of influenza virus infection.
Methodology:
-
Animals: Use a standard laboratory mouse strain susceptible to the chosen influenza virus (e.g., C57BL/6 or BALB/c).
-
Virus: Use a mouse-adapted influenza A virus strain, such as A/Puerto Rico/8/34 (H1N1) or a relevant clinical isolate.
-
Infection: Anesthetize the mice and infect them intranasally with a predetermined lethal or sub-lethal dose of the virus in a small volume of sterile PBS.
-
Treatment:
-
Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% CMC).
-
Begin treatment at a specified time point relative to infection (e.g., prophylactically starting 1 hour before infection or therapeutically starting 24 hours post-infection).
-
Administer this compound at a predetermined dose and frequency (e.g., 25 mg/kg twice daily).[4] Include a vehicle control group.
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for weight loss, clinical signs of illness, and survival.
-
At selected time points post-infection, euthanize subgroups of mice and collect tissues.
-
Viral Load: Harvest lungs and homogenize to determine viral titers by plaque assay or TCID50, or quantify viral RNA by RT-qPCR.
-
Cytokine Analysis: Measure cytokine and chemokine levels in bronchoalveolar lavage (BAL) fluid or lung homogenates using ELISA or multiplex assays.
-
Histopathology: Collect lung tissue for histological examination to assess inflammation and lung injury.
-
-
Data Analysis: Compare the outcomes (survival, weight loss, viral load, cytokine levels, lung pathology scores) between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High mortality in the vehicle control group before the planned endpoint | The virus dose is too high. | Perform a dose-ranging study to determine the appropriate lethal or sub-lethal dose of the virus for your specific mouse strain. |
| No significant reduction in viral load with this compound treatment | Inadequate drug exposure (dose or frequency is too low), treatment started too late in the course of infection. | Perform a pharmacokinetic study to ensure adequate drug levels are achieved in the plasma and lungs. Test different dosing regimens and start treatment earlier post-infection. |
| Variable results within treatment groups | Inconsistent virus inoculation or drug administration. | Ensure accurate and consistent delivery of the virus and the drug. Use a sufficient number of animals per group to account for biological variability. |
Data Presentation
Table 1: In Vitro Efficacy of this compound Against Various RNA Viruses
| Virus | Cell Line | Assay Type | EC50 (µM) |
| Influenza A (H1N1pdm09) | A549 / MDCK | Virus Titer Reduction | 4.2 - 6.4 |
| SARS-CoV-2 | Calu-3 | Plaque Titration | 15.8 - 37.21 |
| HCoV-OC43 | MRC-5 | Virus Yield Reduction | 16.1 |
| HCoV-229E | MRC-5 | Virus Yield Reduction | Not specified |
| SARS-CoV-1 | Not specified | Virospot Reduction | Not specified |
Data compiled from published studies.[4][5]
Table 2: Pharmacokinetic Parameters of this compound in Different Species
| Species | Dose | Route | Cmax (µg/mL) | Tmax (hours) | Elimination Half-life (hours) |
| Mouse | 12.5 mg/kg (twice daily) | p.o. | Not specified | Not specified | ~8 |
| Hamster | 15 mg/kg (twice daily) or 60 mg/kg (once daily) | p.o. | Not specified | 2-4 | ~8 |
| Dog | 300 mg/kg/day | p.o. | Not specified | 2-4 | 4-5 |
| Human | 100-900 mg (single dose) | p.o. | 9-46 | 2-4 | ~19 |
Data from a study on the pharmacokinetics and pharmacodynamics of this compound.[4]
Visualizations
Caption: this compound inhibits MEK1/2 in the Raf/MEK/ERK pathway.
Caption: In vitro antiviral efficacy assay workflow.
References
- 1. Efficacy and safety of this compound in hospitalised adult patients with COVID-19 (RESPIRE): a randomised, double-blind, placebo-controlled, multicentre, proof-of-concept, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacokinetics, absorption, distribution, metabolism and excretion of the MEK inhibitor this compound in rats [frontiersin.org]
- 3. The Atriva Approach | Atriva [atriva-therapeutics.com]
- 4. Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor this compound in Animal Models and in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral and immunomodulatory effect of this compound in animal models and hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mechanism of Action: The Dual-Benefit MEK Inhibition
A Comparative Guide to Zapnometinib for the Treatment of Severe Viral Infections
This compound (formerly ATR-002) is an orally administered, first-in-class host-targeting agent under development for the treatment of severe respiratory infections caused by RNA viruses, such as influenza and SARS-CoV-2.[1][2] As a potent and specific inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase), it presents a dual mechanism of action: directly inhibiting viral replication and modulating the body's immune response to prevent hyperinflammation.[2][3][4] This guide provides a comprehensive analysis of this compound's clinical trial results, compares it with alternative therapies, and details the experimental protocols supporting its evaluation.
This compound targets the host cell's Raf/MEK/ERK signaling pathway, a critical cascade for the replication of numerous RNA viruses, including influenza, SARS-CoV-2, and respiratory syncytial virus (RSV).[1][2][4] By inhibiting MEK, this compound blocks the nuclear export of viral ribonucleoprotein complexes, which is essential for the assembly of new, functional virus particles. This action effectively reduces the viral load in the body.[1]
Simultaneously, MEK inhibition downregulates the production of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-1ß, IL-8, MCP-1), mitigating the risk of a "cytokine storm"—an excessive immune response that leads to severe lung damage and other complications in severe viral infections.[1][2][5] This dual antiviral and immunomodulatory effect is a key differentiator from many existing antiviral therapies.[6]
Clinical Trial Results: The RESPIRE Study
The primary clinical evidence for this compound comes from the RESPIRE trial (NCT04776044), a Phase 2, randomized, double-blind, placebo-controlled study evaluating its efficacy and safety in hospitalized adult patients with moderate to severe COVID-19.[3][7]
Key Quantitative Data from the RESPIRE Phase 2 Trial
| Metric | This compound (n=50) | Placebo (n=51) | Odds Ratio (OR) / p-value |
| Primary Endpoint: Improved Clinical Severity Status (CSS) at Day 15 | Higher odds of improvement | Lower odds of improvement | OR 1.54 [95% CI 0.72–3.33]; p=0.26[3][7] |
| Subgroup: Severe Disease at Baseline (CSS) | - | - | OR 2.57 [95% CI 0.76–8.88]; p=0.13[3][7] |
| Subgroup: Non-Omicron Variants (CSS) | - | - | OR 2.36 [95% CI 0.85–6.71]; p=0.10[3][7] |
| Adverse Events (AEs) | 20 patients (39.2%) | 18 patients (34.6%) | Similar frequency and intensity[3][7] |
| Deaths | 1 patient | 2 patients | None considered related to study drug[3][7] |
Note: The RESPIRE trial was terminated early due to recruitment challenges as the Omicron variant emerged, leading to fewer hospitalizations. The primary endpoint was not met with statistical significance in the overall population, but clinically relevant trends for improvement were observed, particularly in patients with more severe disease and those infected with pre-Omicron variants.[2][3]
Comparative Analysis with Alternative Therapies
This compound's host-targeting mechanism offers a distinct profile compared to direct-acting antivirals (DAAs) and other immunomodulators used in treating severe respiratory viral infections. A key advantage is a potentially higher barrier to viral resistance, as it targets a stable host pathway rather than mutable viral proteins.[3]
| Therapy Class | Examples | Mechanism of Action | Key Advantages | Key Limitations |
| Host-Targeting MEK Inhibitor | This compound | Inhibits host MEK1/2, blocking viral replication and reducing hyperinflammation.[1] | Dual antiviral/immunomodulatory effect; High barrier to resistance; Broad-spectrum potential against various RNA viruses.[3][4] | Efficacy may be less direct than DAAs; Potential for host-related side effects (though well-tolerated in trials).[3] |
| Direct-Acting Antivirals (DAAs) | Remdesivir, Paxlovid (Nirmatrelvir/Ritonavir), Molnupiravir | Directly target viral components like polymerases or proteases to inhibit replication.[5][8] | Potent, direct inhibition of viral replication.[9] | Must be given early in infection; Risk of viral resistance; Less effective in hyperinflammatory stages.[5] |
| Immunomodulators (Corticosteroids) | Dexamethasone | Broadly suppress the immune system to control hyperinflammation.[5] | Proven mortality benefit in severe, late-stage COVID-19.[5] | Can impede necessary antiviral immune response if given too early; Broad immunosuppression increases risk of secondary infections.[5] |
Experimental Protocols and Workflows
RESPIRE Phase 2 Trial Protocol
The RESPIRE study was designed to rigorously assess the efficacy and safety of this compound in a real-world clinical setting for hospitalized COVID-19 patients.
-
Study Design : A randomized, double-blind, placebo-controlled, multi-center, proof-of-concept Phase 2 trial.[3][7]
-
Patient Population : Hospitalized adults with moderate or severe COVID-19. Patients requiring ICU admission or mechanical ventilation at screening were excluded.[7]
-
Intervention :
-
Primary Endpoint : Clinical Severity Status (CSS) on Day 15, measured on a 7-point ordinal scale as recommended by the WHO.[4][10]
-
Secondary Endpoints : Included time to hospital discharge, changes in clinical signs and symptoms, and other safety and clinical parameters.[4][10]
-
Follow-up : All patients were monitored for 90 days.[4]
Preclinical and Synergistic Potential
Animal Model Data
Preclinical studies in animal models support the findings from the RESPIRE trial. In a Syrian hamster model of SARS-CoV-2 infection, this compound treatment led to a significant reduction in viral load and alleviated lung pathology.[5] Furthermore, in an acute lung injury mouse model, the drug demonstrated its immunomodulatory effect by decreasing pro-inflammatory cytokines and chemokines.[5][11]
Synergistic Effects with Direct-Acting Antivirals
In vitro studies have shown that this compound acts synergistically when combined with direct-acting antivirals (DAAs).[9] Combinations with viral polymerase inhibitors (Molnupiravir, Remdesivir) and protease inhibitors (Nirmatrelvir, Ritonavir) resulted in a greater antiviral effect than the sum of the individual drugs.[8][12][13] This suggests that a combination therapy approach could be a powerful strategy, potentially allowing for lower doses of each drug, which could reduce side effects and further decrease the risk of resistance.[8]
Conclusion
This compound represents an innovative, host-targeted approach to treating severe RNA virus infections. Its dual mechanism—inhibiting viral replication and controlling hyperinflammation—addresses two critical aspects of disease pathology. While the Phase 2 RESPIRE trial did not meet its primary endpoint with statistical significance in the full study population, it provided a clear proof-of-concept, showing clinically relevant trends toward efficacy in patients with severe COVID-19 and a favorable safety profile.[2][3][7] The strong preclinical data and its synergistic potential with other antivirals further underscore its promise.[5][9] Further clinical studies are necessary to confirm these findings, but this compound stands as a strong candidate for development as a broad-spectrum therapeutic for severe respiratory infections, including seasonal influenza and future pandemic threats.[3]
References
- 1. The Atriva Approach | Atriva [atriva-therapeutics.com]
- 2. Atriva Therapeutics announces Topline Results from the Proof of Concept (POC) / Phase 2a RESPIRE study (this compound) in patients hospitalized with COVID-19 | Atriva [atriva-therapeutics.com]
- 3. Efficacy and safety of this compound in hospitalised adult patients with COVID-19 (RESPIRE): a randomised, double-blind, placebo-controlled, multicentre, proof-of-concept, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atriva gets US patent for MEK inhibitor this compound, a first-in-class broad spectrum therapy for severe RNA virus infections including bird flu [pharmabiz.com]
- 5. Antiviral and immunomodulatory effect of this compound in animal models and hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor this compound in Animal Models and in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of this compound in hospitalised adult patients with COVID-19 (RESPIRE): a randomised, double-blind, placebo-controlled, multicentre, proof-of-concept, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The MEK1/2 Inhibitor ATR-002 (this compound) Synergistically Potentiates the Antiviral Effect of Direct-Acting Anti-SARS-CoV-2 Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Atriva Therapeutics Announces Publication of Proof of Concept (POC) / Phase 2a RESPIRE Study Data with this compound in Patients Hospitalized with COVID-19 [biotechnewswire.ai]
- 11. news-medical.net [news-medical.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to MEK Inhibitors in Virology: Zapnometinib and Beyond
For Researchers, Scientists, and Drug Development Professionals
The strategic targeting of host cellular pathways essential for viral replication represents a promising frontier in antiviral therapy. This approach offers the potential for broad-spectrum activity and a higher barrier to resistance compared to direct-acting antivirals. One such critical host pathway is the Raf/MEK/ERK signaling cascade, which is exploited by a multitude of RNA viruses for their propagation. Consequently, inhibitors of the Mitogen-activated protein kinase kinase (MEK) have emerged as a focal point of virology research. This guide provides a detailed comparison of Zapnometinib, a MEK inhibitor under clinical development for viral infections, with other notable MEK inhibitors, supported by experimental data and methodologies.
The Role of the Raf/MEK/ERK Pathway in Viral Infections
The Raf/MEK/ERK signaling cascade is a central regulator of numerous cellular processes, including proliferation, differentiation, and survival.[1] Many RNA viruses, such as influenza and coronaviruses, have been shown to activate this pathway to facilitate various stages of their life cycle.[2] For instance, in influenza A virus (IAV) infection, the pathway is crucial for the nuclear export of viral ribonucleoprotein complexes (vRNPs), a critical step for the assembly of new virions.[3] By blocking the phosphorylation and activation of ERK, MEK inhibitors can effectively disrupt these viral processes, thereby inhibiting viral replication.[4] Furthermore, this pathway is involved in the expression of pro-inflammatory cytokines, and its inhibition can modulate the host immune response, mitigating the excessive inflammation often associated with severe viral diseases.[4]
This compound (ATR-002): A Dual-Action Antiviral and Immunomodulator
This compound (also known as PD0184264 or ATR-002) is a potent and selective inhibitor of MEK1 and MEK2.[1] Originally developed for oncology, it is now being clinically investigated as a host-targeted therapeutic for severe respiratory viral infections like influenza and COVID-19.[5][6] Its mechanism of action in virology is twofold: it directly impairs viral replication and simultaneously dampens the virus-induced hyperinflammatory cytokine response.[4][7]
Antiviral Spectrum and Efficacy of this compound
This compound has demonstrated broad-spectrum antiviral activity against a range of RNA viruses.[6][8] In vitro studies have established its efficacy against various influenza A and B virus strains, as well as multiple coronaviruses, including SARS-CoV-1 and SARS-CoV-2.[5][9]
Table 1: In Vitro Antiviral Activity of this compound (EC50 Values)
| Virus Strain | Cell Line | EC₅₀ (µM) | Reference |
| Influenza A Viruses | |||
| H1N1pdm09 | MDCK | 4.2 - 6.4 | [5] |
| H3N2 | MDCK | 4.2 - 6.4 | [5] |
| IAV PR8 (H1N1) | Calu-3 | 7.13 | [1][9] |
| IAV PR8 (H1N1) | Caco-2 | 5.72 | [1][9] |
| Influenza B Viruses | |||
| B/Yamagata | MDCK | 4.2 - 6.4 | [5] |
| B/Victoria | MDCK | 4.2 - 6.4 | [5] |
| Coronaviruses | |||
| SARS-CoV-1 | Vero E6 | 33.6 | |
| SARS-CoV-2 (FI) | Calu-3 | 19.70 | [1][9] |
| SARS-CoV-2 (FI) | Caco-2 | 22.91 | [1][9] |
| SARS-CoV-2 Omicron | Vero E6 | 37.9 | |
| HCoV OC43 | HCT-8 | Not specified | [7] |
| HCoV 229E | MRC-5 | Not specified | [7] |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Table 2: Cytotoxicity of this compound
| Cell Line | CC₅₀ (µM) | Reference |
| Human PBMCs | 321.5 | [5] |
| Calu-3 | >100 |
CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of cells.
Immunomodulatory Effects
A key advantage of this compound is its ability to modulate the host's immune response. By inhibiting the MEK/ERK pathway, it reduces the expression of pro-inflammatory cytokines and chemokines, which can lead to a "cytokine storm" in severe viral infections.[4][7] This dual-benefit mode of action—antiviral and anti-inflammatory—makes it a particularly promising candidate for treating severe respiratory diseases where hyperinflammation is a major contributor to pathology.[4][7]
Clinical Development
This compound has undergone Phase 1 clinical trials in healthy volunteers and a Phase 2 proof-of-concept trial (RESPIRE) in hospitalized patients with COVID-19, demonstrating a favorable safety profile and showing evidence of clinical benefit.[6][7]
Comparison with Other MEK Inhibitors
Several other MEK inhibitors are clinically approved, primarily for the treatment of various cancers. While their antiviral potential is an area of active research, published data in virology is less extensive compared to this compound.
Trametinib (Mekinist®)
Trametinib is an FDA-approved MEK inhibitor for the treatment of melanoma and other cancers.[10] It has also been investigated for its antiviral properties, particularly against influenza A virus.[3]
-
Antiviral Activity : Studies have shown that Trametinib efficiently blocks the replication of different IAV subtypes in vitro and in vivo.[3][10] The mechanism, similar to other MEK inhibitors, involves interference with the nuclear export of viral ribonucleoproteins.[3] A repurposing study also suggested that Trametinib has a superior antiproliferative activity against MERS-CoV.[11]
-
Quantitative Data : One study reported an EC₅₀ value of 0.75 µM for Trametinib against the pandemic influenza A/Regensburg/D6/2009 (H1N1pdm09) virus.[11]
Selumetinib (Koselugo®)
Selumetinib is approved for the treatment of pediatric patients with neurofibromatosis type 1 (NF1).[11]
-
Antiviral Activity : There is limited specific data on the antiviral activity of Selumetinib against common respiratory viruses like influenza or SARS-CoV-2. However, a drug repurposing study indicated that Selumetinib, along with Trametinib, exhibits significant antiproliferative activity (>95%) against MERS-CoV.[11] Further research is needed to quantify its efficacy against a broader range of viruses.
Cobimetinib (Cotellic®) and Binimetinib (Mektovi®)
Cobimetinib and Binimetinib are also approved for the treatment of melanoma in combination with BRAF inhibitors.
-
Antiviral Activity : As of the current literature, there is a significant lack of published studies investigating the antiviral efficacy of Cobimetinib and Binimetinib against influenza viruses or coronaviruses. Their primary application and research focus remain in oncology.
Summary of Comparative Antiviral Data
The following table summarizes the available quantitative data on the antiviral efficacy of this compound and other MEK inhibitors. The scarcity of data for Selumetinib, Cobimetinib, and Binimetinib in virology is a notable limitation.
Table 3: Comparative Antiviral Efficacy (EC₅₀ in µM) of MEK Inhibitors
| MEK Inhibitor | Influenza A (H1N1pdm09) | MERS-CoV |
| This compound | 4.2 - 7.13 | Data not available |
| Trametinib | 0.75 | >95% inhibition reported |
| Selumetinib | Data not available | >95% inhibition reported |
| Cobimetinib | Data not available | Data not available |
| Binimetinib | Data not available | Data not available |
Visualization of Signaling Pathways and Experimental Workflows
Raf/MEK/ERK Signaling Pathway and MEK Inhibition
The diagram below illustrates the canonical Raf/MEK/ERK signaling pathway and the point of intervention for MEK inhibitors.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors Against Coronaviruses: A Systematic Review [mdpi.com]
- 5. Quantification of Infectious SARS-CoV-2 by the 50% Tissue Culture Infectious Dose Endpoint Dilution Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ecdc.europa.eu [ecdc.europa.eu]
- 7. Influenza virus plaque assay [protocols.io]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. pubcompare.ai [pubcompare.ai]
- 10. The clinically approved MEK inhibitor Trametinib efficiently blocks influenza A virus propagation and cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating the Dual Antiviral and Immunomodulatory Effects of Zapnometinib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel and re-emerging viral threats necessitates the development of therapeutics that can both inhibit viral replication and modulate the host's immune response to prevent severe pathology. Zapnometinib (also known as ATR-002) is a first-in-class, orally available, small-molecule inhibitor of MEK1 and MEK2, key components of the cellular Raf/MEK/ERK signaling pathway.[1][2][3] This guide provides a comprehensive overview of the dual antiviral and immunomodulatory properties of this compound, comparing its performance with other therapeutic alternatives and presenting supporting experimental data.
Mechanism of Action: Targeting a Key Host Pathway
Many RNA viruses, including influenza viruses, coronaviruses (like SARS-CoV-2), and respiratory syncytial virus (RSV), hijack the host cell's Raf/MEK/ERK signaling pathway to facilitate their replication.[2][3] this compound, by inhibiting MEK1/2, disrupts this pathway.[1][4] This inhibition has a dual effect: it blocks the formation of functional new virus particles, thereby reducing the viral load, and it dampens the overactive inflammatory response, often referred to as a "cytokine storm," which is a major cause of severe disease and mortality in patients with viral infections.[1][3]
The host-targeting mechanism of this compound presents a high barrier to the development of viral resistance, a significant advantage over direct-acting antivirals (DAAs) that target viral components prone to mutation.[1][5]
Caption: this compound inhibits MEK1/2 in the Raf/MEK/ERK pathway.
Antiviral Efficacy of this compound
This compound has demonstrated broad-spectrum antiviral activity against a range of pathogenic coronaviruses and other RNA viruses in vitro and in vivo.[1][6] Studies have shown significant reductions in viral titers and viral load in various models.[6][7][8]
Comparative Antiviral Activity Data
| Virus Strain | Model System | This compound Concentration/Dose | Viral Load Reduction | Reference |
| SARS-CoV-2 | Hospitalized COVID-19 Patients (Phase 2) | 900mg Day 1, 600mg Days 2-6 | Trend towards faster viral load reduction vs. placebo | [1][6] |
| SARS-CoV-2 | Syrian Hamster Model | 30 mg/kg or 60 mg/kg daily | Significant reduction in lung viral titers | [6][9] |
| Various Coronaviruses | In vitro cell culture | 75 µM | >80% reduction in viral titer | [8] |
| Influenza A (H1N1) | Mouse Model | 50 mg/kg/day | Significant reduction in lung virus titers | [4] |
Experimental Protocol: Viral Load Reduction Assay (Syrian Hamster Model)
This protocol outlines a typical in vivo experiment to assess the antiviral efficacy of this compound.
-
Animal Model: Male Syrian hamsters (7-9 weeks old) are used.[8]
-
Infection: Animals are challenged intranasally with a defined dose (e.g., 1x10³ TCID₅₀) of SARS-CoV-2.[6][8]
-
Treatment Groups:
-
Vehicle control group (placebo).
-
This compound group(s) receiving the drug orally at specified doses (e.g., 30 mg/kg/day or 60 mg/kg/day), starting 4 or 24 hours post-infection.[8]
-
-
Drug Administration: this compound is administered once daily for a defined period (e.g., 4 days).
-
Sample Collection: At the end of the treatment period (e.g., Day 4 post-infection), animals are euthanized, and lung tissue is collected for analysis.
-
Quantification of Viral Load:
-
Lung tissue is homogenized.
-
Viral RNA is extracted from the homogenate.
-
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed to quantify the number of viral RNA copies.[6]
-
-
Data Analysis: Viral loads in the this compound-treated groups are compared to the vehicle control group to determine the reduction in viral replication. Statistical analysis (e.g., one-way ANOVA) is used to assess significance.[6]
Caption: Workflow for in vivo antiviral efficacy testing.
Immunomodulatory Effects of this compound
A critical aspect of severe viral disease is the dysregulated immune response. This compound has been shown to decrease pro-inflammatory cytokines and chemokines, mitigating the hyperinflammation associated with severe COVID-19 and other viral infections.[6][7][9]
Comparative Immunomodulatory Activity Data
| Cytokine/Chemokine | Model System | This compound Treatment | Outcome | Reference |
| Pro-inflammatory Cytokines | Hospitalized COVID-19 Patients (Phase 2) | 900mg Day 1, 600mg Days 2-6 | Decrease observed vs. placebo | [6] |
| TNF-α, IL-1ß, IP-10, IL-8, MCP-1, MIP-1a | In vitro / In vivo models | Varies | Downregulated gene expression | [3] |
| Pro-inflammatory Cytokines | Acute Lung Injury (ALI) Mouse Model | Varies | Significant alleviation of hyperinflammation | [6][9] |
| T and Plasma B Cells | Hospitalized COVID-19 Patients (Phase 2) | 900mg Day 1, 600mg Days 2-6 | Increased T and plasma B cells | [6][7] |
Experimental Protocol: Cytokine and Chemokine Analysis
This protocol describes the analysis of cytokines and chemokines from patient samples to evaluate the immunomodulatory effects of a drug.
-
Study Design: Samples are collected from a randomized, double-blind, placebo-controlled clinical trial (e.g., the RESPIRE trial for COVID-19).[1][6]
-
Patient Samples: Whole blood or serum samples are collected from patients in both the placebo and this compound treatment arms at multiple time points (e.g., Day 1, 3, 5, 8, 11, 15, and 30).[6]
-
Cytokine/Chemokine Measurement:
-
Multiplex immunoassays (e.g., Meso Scale Discovery V-Plex Proinflammatory Panel) are used to simultaneously measure the concentrations of multiple cytokines and chemokines in the samples.[6]
-
Alternatively, Enzyme-Linked Immunosorbent Assays (ELISA) can be used for individual cytokine measurement.[6]
-
-
Flow Cytometry: To analyze changes in immune cell populations (T cells, B cells), fresh whole blood is stained with fluorescently labeled antibody panels (e.g., Duraclone) and analyzed using a flow cytometer.[6]
-
Data Analysis: Changes in cytokine levels and immune cell counts over time are compared between the this compound and placebo groups. Statistical analyses are performed to determine the significance of any observed differences.[6]
Caption: Workflow for clinical immunomodulatory assessment.
Comparison with Alternative Therapies
This compound's dual-action mechanism distinguishes it from other antiviral and immunomodulatory agents, which typically address only one aspect of the disease.
| Therapeutic Agent | Mechanism of Action | Primary Effect | Key Advantages | Key Disadvantages |
| This compound | Host-targeting MEK inhibitor | Dual: Antiviral & Immunomodulatory | Broad-spectrum potential, low risk of resistance, single drug for dual effect.[1][3][9] | As a host-targeting agent, in vitro EC50 values are not directly comparable to DAAs.[6] |
| Remdesivir | Direct-acting antiviral (DAA); RNA polymerase inhibitor | Antiviral | Directly inhibits viral replication.[10] | Potential for viral resistance, less effective in hyperinflammatory stages.[6] |
| Molnupiravir | Direct-acting antiviral (DAA); Nucleoside analogue | Antiviral | Oral administration, directly inhibits viral replication.[10] | Concerns have been raised about its mutagenic potential.[6] |
| Dexamethasone | Corticosteroid | Immunomodulatory | Potent anti-inflammatory, reduces mortality in severe disease.[4] | Can weaken host immunity and potentially enhance viremia if used improperly.[4][6] |
Clinical Validation: The RESPIRE Phase 2 Trial
The RESPIRE trial was a randomized, double-blind, placebo-controlled, phase 2 study to assess the safety and efficacy of this compound in hospitalized adult patients with moderate to severe COVID-19.[1][11]
Key Findings from the RESPIRE Trial
| Endpoint | This compound Group | Placebo Group | Outcome | Reference |
| Primary Endpoint (Clinical Severity Status on Day 15) | N=50 | N=51 | Not significantly different, but patients on this compound had higher odds of improved status (OR 1.54).[1][2] | [1][2] |
| Safety Profile | Favorable | Favorable | Safety profile was found to be similar to placebo. | [1] |
| Subgroup Analysis | Patients with severe disease | Patients with severe disease | Indications of a statistically significant and clinically relevant risk reduction in more severe patients. | [2] |
| Viral Load | - | - | Reduced SARS-CoV-2 viral load in hospitalized patients. | [6][7] |
| Inflammatory Markers | - | - | Decreased pro-inflammatory cytokines and chemokines. | [6][7] |
The trial was terminated early due to recruitment challenges as the Omicron variant emerged, which impacted the statistical power for the primary endpoint.[1][2]
Conclusion
This compound presents a promising and innovative therapeutic approach for severe respiratory viral infections. Its unique dual-action mechanism, which combines broad-spectrum antiviral activity with beneficial immunomodulation through the inhibition of the host's Raf/MEK/ERK pathway, distinguishes it from existing treatments.[6][7][9] By simultaneously reducing viral replication and controlling the hyperinflammatory response, this compound has the potential to be effective throughout the full course of the disease.[6] The data from preclinical models and the Phase 2 RESPIRE trial provide a strong proof-of-concept for this host-targeted strategy, warranting further clinical development for COVID-19, severe influenza, and other respiratory viral infections.[1][2]
References
- 1. Efficacy and safety of this compound in hospitalised adult patients with COVID-19 (RESPIRE): a randomised, double-blind, placebo-controlled, multicentre, proof-of-concept, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atriva Therapeutics announces Topline Results from the Proof of Concept (POC) / Phase 2a RESPIRE study (this compound) in patients hospitalized with COVID-19 | Atriva [atriva-therapeutics.com]
- 3. The Atriva Approach | Atriva [atriva-therapeutics.com]
- 4. Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor this compound in Animal Models and in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Antiviral and immunomodulatory effect of this compound in animal models and hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral and immunomodulatory effect of this compound in animal models and hospitalized COVID-19 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. News medical: Dual therapeutic potential of this compound against COVID-19 | Atriva [atriva-therapeutics.com]
- 9. Frontiers | Antiviral and immunomodulatory effect of this compound in animal models and hospitalized COVID-19 patients [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Atriva Therapeutics Announces Publication of Proof of Concept (POC) / Phase 2a RESPIRE Study Data with this compound in Patients Hospitalized with COVID-19 [biotechnewswire.ai]
A Head-to-Head Comparison of Zapnometinib and Other Kinase Inhibitors in Antiviral and Immunomodulatory Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of antiviral therapies is rapidly evolving, with a growing interest in host-targeted agents that can offer broad-spectrum activity and a higher barrier to resistance compared to direct-acting antivirals. Kinase inhibitors, a class of drugs that modulate cellular signaling pathways, have emerged as a promising strategy. This guide provides a detailed head-to-head comparison of Zapnometinib (formerly ATR-002), a clinical-stage MEK1/MEK2 inhibitor, with other notable kinase inhibitors. The focus is on their performance in antiviral and immunomodulatory contexts, supported by experimental data.
This compound is a small molecule inhibitor of MEK1 and MEK2, key components of the Ras/Raf/MEK/ERK signaling cascade.[1] This pathway is crucial for the replication of numerous RNA viruses and plays a significant role in the inflammatory response.[1][2] By inhibiting MEK, this compound exerts a dual effect: it directly impairs viral propagation and modulates the host's immune response, mitigating the excessive inflammation often associated with severe viral infections.[3][4]
This comparison guide will delve into the quantitative performance of this compound against other MEK inhibitors, namely Trametinib, Selumetinib, Cobimetinib, and Binimetinib, which are primarily approved for oncological indications but have been investigated for their immunomodulatory and, to a lesser extent, antiviral properties.
Signaling Pathway and Mechanism of Action
The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival. Many viruses have evolved to hijack this pathway to facilitate their own replication. MEK inhibitors, including this compound, act by binding to and inhibiting the activity of MEK1 and MEK2, thereby preventing the phosphorylation and activation of their downstream target, ERK. This blockade has a dual impact in the context of viral infections: it disrupts the cellular machinery required for viral replication and dampens the pro-inflammatory cytokine production that can lead to a "cytokine storm."[2][3]
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and other MEK inhibitors. It is important to note that direct head-to-head studies in the context of viral diseases are limited, and much of the data for other MEK inhibitors comes from oncology-focused studies.
Table 1: Antiviral Activity (EC50 values)
The half-maximal effective concentration (EC50) represents the concentration of a drug that is required for 50% of its maximum effect. In this context, it reflects the potency of the inhibitor in reducing viral replication.
| Inhibitor | Virus | Cell Line | EC50 (µM) | Citation(s) |
| This compound | Influenza A & B | - | 4.2 - 6.4 | [2] |
| SARS-CoV-2 | Caco-2 | 10.3 | [5] | |
| SARS-CoV-2 | Calu-3 | 4.8 | [5] | |
| Influenza A (PR8) | Caco-2 | 1.9 | [5] | |
| Influenza A (PR8) | Calu-3 | 0.9 | [5] | |
| Trametinib | Influenza A (H1N1pdm09) | A549 | 0.016 | [6] |
Table 2: MEK Inhibition and Immunomodulatory Activity (IC50 values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Here, it relates to the inhibition of MEK (measured by pERK reduction) or the inhibition of cell proliferation/cytokine production.
| Inhibitor | Target/Assay | Cell Line/System | IC50 (nM) | Citation(s) |
| This compound | pERK inhibition (TNF-α stimulated) | Caco-2 | 110 - 250 | [7] |
| pERK inhibition (TNF-α stimulated) | Calu-3 | 40 - 130 | [7] | |
| pERK inhibition (IAV PR8 infected) | Caco-2 | 50 | [8] | |
| pERK inhibition (SARS-CoV-2 infected) | Caco-2 | 110 | [8] | |
| pERK inhibition (IAV PR8 infected) | Calu-3 | 20 | [8] | |
| pERK inhibition (SARS-CoV-2 infected) | Calu-3 | 60 | [8] | |
| Trametinib | MEK1/MEK2 kinase activity | - | 0.7 - 14.9 | [9] |
| Cell proliferation (BRAF V600E melanoma) | - | 1.0 - 2.5 | [9] | |
| Selumetinib | MEK1/2 kinase activity | - | 14.1 | [10] |
| Cobimetinib | MEK1 kinase activity | - | 4.2 | [11] |
| Cell proliferation (BRAF-mutant melanoma) | ED013 | 40 | [12] | |
| Binimetinib | MEK kinase activity | Melanoma cells | 12 | [13] |
| Cell proliferation (BRAF/NRAS mutant) | Various | 30 - 250 | [13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols for the key assays cited in this guide.
Viral Load Reduction Assay (Plaque Assay or RT-qPCR)
This assay quantifies the reduction in viral titer in the presence of an inhibitor.
Protocol Summary:
-
Cell Culture: Host cells permissive to the virus of interest are seeded in multi-well plates and grown to a confluent monolayer.
-
Infection: Cells are infected with the virus at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the culture medium is replaced with medium containing serial dilutions of the kinase inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (typically 24 to 72 hours).
-
Quantification:
-
Plaque Assay: The supernatant containing progeny virus is serially diluted and used to infect fresh cell monolayers under an agarose overlay. After incubation, cells are fixed and stained to visualize plaques (zones of cell death), which are then counted to determine the viral titer (PFU/mL).
-
RT-qPCR: Viral RNA is extracted from the supernatant or cell lysate. The amount of a specific viral gene is then quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). A standard curve is used to determine the number of viral genome copies.[14][15]
-
-
Data Analysis: The percentage of viral inhibition at each drug concentration is calculated relative to the vehicle control. The EC50 value is determined by fitting the data to a dose-response curve.
pERK Inhibition Assay (Western Blot)
This assay measures the ability of a kinase inhibitor to block the phosphorylation of ERK, a direct downstream target of MEK.
Protocol Summary:
-
Cell Culture and Treatment: Cells are cultured and then treated with the kinase inhibitor for a specified duration. In some experiments, cells are stimulated with a growth factor (e.g., EGF) or a pro-inflammatory cytokine (e.g., TNF-α) to induce ERK phosphorylation.
-
Cell Lysis: Cells are washed with cold phosphate-buffered saline (PBS) and then lysed in a buffer containing detergents, protease inhibitors, and phosphatase inhibitors to preserve the phosphorylation state of proteins.[16]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated ERK (p-ERK). The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). After another wash, a chemiluminescent substrate is added, and the signal is detected. The membrane is often stripped and re-probed with an antibody for total ERK to serve as a loading control.[17][18]
-
Data Analysis: The band intensities for p-ERK and total ERK are quantified using densitometry. The ratio of p-ERK to total ERK is calculated for each sample. The IC50 value is determined by plotting the percentage of p-ERK inhibition against the inhibitor concentration.
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines released into the cell culture supernatant, providing a measure of the drug's immunomodulatory effect.
Protocol Summary:
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest.[19][20]
-
Blocking: The plate is washed, and any remaining non-specific binding sites are blocked with a solution containing an irrelevant protein (e.g., bovine serum albumin).
-
Sample and Standard Incubation: Cell culture supernatants (samples) and a series of known concentrations of the recombinant cytokine (standards) are added to the wells and incubated.
-
Detection Antibody: The plate is washed, and a biotinylated detection antibody, also specific for the cytokine, is added to the wells.
-
Enzyme Conjugate: After another wash, streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added. This binds to the biotin on the detection antibody.
-
Substrate Addition: The plate is washed again, and a chromogenic substrate is added. The enzyme converts the substrate into a colored product.
-
Measurement and Analysis: The reaction is stopped with an acid, and the absorbance of each well is measured using a microplate reader. A standard curve is generated by plotting the absorbance versus the concentration of the standards. The concentration of the cytokine in the samples is then interpolated from this curve.[21][22]
Conclusion
This compound demonstrates a promising dual-action profile as a host-targeted antiviral and immunomodulatory agent. Its ability to inhibit the replication of multiple RNA viruses and to suppress the pro-inflammatory cytokine response positions it as a potential therapeutic for severe viral infections. While direct comparative data with other MEK inhibitors in the context of infectious diseases is limited, the available preclinical data for this compound shows potent antiviral and MEK inhibitory activity. The other MEK inhibitors discussed, such as Trametinib, Selumetinib, Cobimetinib, and Binimetinib, have well-established roles in oncology and have demonstrated immunomodulatory effects, though their antiviral potential is less explored. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these kinase inhibitors for the treatment of viral diseases. The experimental protocols provided in this guide offer a foundation for such comparative evaluations.
References
- 1. Efficacy and safety of this compound in hospitalised adult patients with COVID-19 (RESPIRE): a randomised, double-blind, placebo-controlled, multicentre, proof-of-concept, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor this compound in Animal Models and in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral and immunomodulatory effect of this compound in animal models and hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cobimetinib | GDC-0973 | MEK1 inhibitor | TargetMol [targetmol.com]
- 12. Combinatorial Therapies to Overcome BRAF/MEK Inhibitors Resistance in Melanoma Cells: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of viral load assays to quantitate SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reduction of SARS-CoV-2 salivary viral load with pre-procedural mouth rinses: a randomised, controlled, clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bowdish.ca [bowdish.ca]
- 20. bdbiosciences.com [bdbiosciences.com]
- 21. h-h-c.com [h-h-c.com]
- 22. biomatik.com [biomatik.com]
A Comparative Guide to MEK Inhibitors: Focus on Zapnometinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Zapnometinib, a clinical-stage MEK inhibitor, with other notable MEK inhibitors. The focus is on long-term safety and efficacy data, supported by experimental protocols, to offer an objective resource for research and drug development professionals.
Introduction to MEK Inhibition
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Ras-Raf-MEK-ERK signaling cascade, is a critical regulator of various cellular processes, including proliferation, differentiation, survival, and apoptosis.[][2][3][4][5] Dysregulation of this pathway is implicated in numerous diseases, including cancer and viral infections. MEK1 and MEK2 are dual-specificity kinases that represent a key node in this pathway, making them attractive therapeutic targets. This compound is a novel, oral, non-ATP-competitive small-molecule inhibitor of MEK1/MEK2.[]
This compound: An Overview
This compound (formerly ATR-002) is under development by Atriva Therapeutics and has been primarily investigated for its potential as a host-targeting antiviral therapy.[6][7] By inhibiting the host cell's MEK pathway, this compound aims to block viral replication and modulate the immune response to prevent excessive inflammation.[7][8]
Signaling Pathway of MEK Inhibitors
The following diagram illustrates the Ras-Raf-MEK-ERK signaling pathway and the point of intervention for MEK inhibitors like this compound.
Comparative Efficacy Data
The efficacy of this compound has been evaluated in the context of viral infections, which differs from the primary indications for most other approved or late-stage MEK inhibitors (predominantly oncology). This contextual difference is crucial when comparing the available data.
| Drug Name (Indication) | Trial | Efficacy Endpoints & Results |
| This compound (COVID-19) | RESPIRE (Phase II) | - Primary endpoint: Clinical Severity Status (CSS) on Day 15. While not statistically significant, a trend for improvement was observed (Odds Ratio [OR] 1.54).[9][10][11]- Subgroup analysis showed a more pronounced trend for improvement in patients with severe disease at baseline (OR 2.57) and those with non-Omicron variants (OR 2.36).[2][10] |
| Selumetinib (Neurofibromatosis Type 1) | SPRINT (Phase II) | - Overall Response Rate (ORR): 66-70% of pediatric patients with inoperable plexiform neurofibromas (PN) had a partial response (≥20% volume reduction).[9][12][13]- Durable responses observed with up to 5 years of follow-up.[12][13] |
| Trametinib + Dabrafenib (Melanoma) | COMBI-d & COMBI-v (Phase III) | - 3-year Progression-Free Survival (PFS): 22%.[14][15]- 3-year Overall Survival (OS): 44%.[14][15]- 5-year OS: 34%.[16] |
| Cobimetinib + Vemurafenib (Melanoma) | coBRIM (Phase III) | - Median PFS: 12.6 months.[8]- Median OS: 22.5 months.[8]- 5-year OS rate: 31%.[8] |
| Binimetinib + Encorafenib (Melanoma) | COLUMBUS (Phase III) | - Median PFS: 14.9 months.[17]- Median OS: 33.6 months.[17] |
Comparative Safety Data
The long-term safety profiles of MEK inhibitors are a critical consideration. The data for this compound is from shorter-term studies in viral infections, while the data for other MEK inhibitors is from longer-term oncology trials.
| Drug Name | Common Adverse Events (Any Grade) | Serious Adverse Events (Grade ≥3) |
| This compound | Adverse event frequency was similar to placebo in the RESPIRE trial.[2][10] | Low frequency and intensity of adverse events, similar to placebo.[2][10] |
| Selumetinib | Gastrointestinal reactions (diarrhea, vomiting), skin rash.[6] | Most adverse events are mild to moderate (Grade 1 or 2).[9] |
| Trametinib | Pyrexia (fever), nausea, chills, diarrhea, fatigue, vomiting, hypertension.[18] | Pyrexia, rash, hypertension.[19] |
| Cobimetinib | Diarrhea, rash, nausea, vomiting, photosensitivity.[8][20] | Increased AST and ALT, rash, hypertension.[19] |
| Binimetinib | Rash, diarrhea, fatigue, nausea, vomiting.[10][19][21] | Increased creatine phosphokinase, rash, hypertension, anemia.[19] |
Experimental Protocols
Understanding the methodologies of the key clinical trials is essential for interpreting the comparative data.
This compound: RESPIRE Trial Workflow
The RESPIRE trial was a randomized, double-blind, placebo-controlled, multi-center Phase II study.[][2][9]
Selumetinib: SPRINT Trial Protocol
The SPRINT trial was an open-label, phase II trial for pediatric and adult patients with neurofibromatosis type 1 (NF1) and inoperable plexiform neurofibromas.[9][11][13]
-
Patient Population: Pediatric and adult patients with NF1 and inoperable, symptomatic PNs.
-
Dosing: Selumetinib administered orally at 20 or 25 mg/m² or 50 mg twice daily for 2 years.
-
Primary Endpoint: Objective Response Rate (ORR), defined as the percentage of patients with a confirmed partial response (≥20% decrease in PN volume).
-
Assessments: Volumetric MRI analysis of PNs, assessments of pain, quality of life, and other clinical outcomes.
Trametinib, Cobimetinib, and Binimetinib: Oncology Trial Protocols
The pivotal trials for Trametinib, Cobimetinib, and Binimetinib were primarily in combination with BRAF inhibitors for BRAF V600-mutant melanoma. These were typically randomized, double-blind, placebo-controlled Phase III studies.[8][14][15][17]
-
Patient Population: Patients with unresectable or metastatic melanoma with a BRAF V600 mutation.
-
Dosing: Continuous daily dosing of the MEK inhibitor in combination with a BRAF inhibitor.
-
Primary Endpoints: Progression-Free Survival (PFS) and/or Overall Survival (OS).
-
Assessments: Tumor assessments according to RECIST criteria, safety monitoring, and survival follow-up.
Discussion and Future Directions
This compound presents a unique profile among MEK inhibitors due to its development focus on infectious diseases. While direct comparisons of long-term safety and efficacy with oncology-focused MEK inhibitors are challenging, the available data suggests a favorable short-term safety profile for this compound. The trends toward efficacy in the RESPIRE trial, particularly in severely ill patients, warrant further investigation in larger, adequately powered studies for viral infections like influenza and COVID-19.
The long-term safety data from other MEK inhibitors highlight class-specific adverse events that will require careful monitoring in any extended clinical development of this compound. As research continues, the potential for MEK inhibitors to treat a broader range of diseases beyond oncology is becoming increasingly evident. The unique host-targeting mechanism of this compound may offer a valuable therapeutic strategy for emerging infectious diseases.
References
- 2. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Efficacy and safety of selumetinib in patients with neurofibromatosis type 1 and inoperable plexiform neurofibromas: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. 5-Year Outcomes with Cobimetinib plus Vemurafenib in BRAFV600 Mutation–Positive Advanced Melanoma: Extended Follow-up of the coBRIM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of selumetinib in pediatric and adult patients with neurofibromatosis type 1 and plexiform neurofibroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selumetinib in children with neurofibromatosis type 1 and asymptomatic inoperable plexiform neurofibroma at risk for developing tumor-related morbidity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Long-term safety and efficacy of selumetinib in children with neurofibromatosis type 1 on a phase 1/2 trial for inoperable plexiform neurofibromas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dabrafenib plus trametinib versus dabrafenib monotherapy in patients with metastatic BRAF V600E/K-mutant melanoma: long-term survival and safety analysis of a phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dabrafenib plus trametinib versus dabrafenib monotherapy in patients with metastatic BRAF V600E/K-mutant melanoma: long-term survival and safety analysis of a phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Long-term benefit with encorafenib/binimetinib in patients with mutated melanoma - BJMO [bjmo.be]
- 18. Pooled Analysis of Safety with Extended 3-Year Follow-up Across Combination Dabrafenib and Trametinib (D+T) Phase 3 Trials - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 19. BRAF and MEK Inhibitors and Their Toxicities: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oncologynewscentral.com [oncologynewscentral.com]
- 21. The safety and efficacy of binimetinib for lung cancer: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Zapnometinib: A Meta-Analysis of Clinical Studies and Comparative Guide for Severe Viral Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical studies on Zapnometinib (ATR-002), a novel host-targeting antiviral agent. It offers an objective comparison with established alternative treatments for severe viral respiratory infections, supported by available experimental data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of antiviral therapies.
Introduction to this compound
This compound is an orally administered, non-ATP-competitive small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1] By targeting the host cellular Raf/MEK/ERK signaling pathway, this compound exhibits a dual mechanism of action: antiviral and immunomodulatory. This pathway is crucial for the replication of numerous RNA viruses, and its inhibition by this compound has been shown to block the formation of new viral particles, thereby reducing the viral load.[2] Concurrently, this compound modulates the host's immune response, mitigating the excessive pro-inflammatory cytokine production often associated with severe viral diseases.[2]
Comparative Analysis: this compound vs. Alternatives
This section presents a comparative analysis of this compound against standard-of-care and other therapeutic options for hospitalized patients with moderate to severe COVID-19 and severe influenza. The data is compiled from various clinical trials; it is important to note that direct head-to-head comparisons are limited due to differing trial designs, patient populations, and primary endpoints.
Treatment of Hospitalized Patients with Moderate to Severe COVID-19
The primary clinical evidence for this compound in COVID-19 comes from the Phase 2 RESPIRE trial. The standard of care during the time of this trial for hospitalized patients with moderate to severe COVID-19 included antiviral agents like remdesivir and immunomodulators such as dexamethasone.
Table 1: Comparison of Efficacy and Safety in Hospitalized COVID-19 Patients
| Treatment | Clinical Trial | Patient Population | Primary Efficacy Endpoint | Key Efficacy Results | Key Safety Results |
| This compound | RESPIRE (Phase 2) | Hospitalized adults with moderate to severe COVID-19 (not requiring ICU or ventilation at baseline) | Clinical Severity Status (CSS) on a 7-point ordinal scale at Day 15 | Odds Ratio for improved CSS vs. placebo: 1.54 (95% CI 0.72–3.33; p=0.26).[3] Trend for improvement in patients with severe disease at baseline (OR 2.57).[3] | Frequency of adverse events similar to placebo (39.2% vs. 34.6%).[3] One death in the this compound group vs. two in the placebo group (not considered treatment-related).[3] |
| Remdesivir | ACTT-1 (Phase 3) | Hospitalized adults with COVID-19 with evidence of lower respiratory tract involvement | Time to recovery | Median time to recovery was 10 days in the remdesivir group vs. 15 days in the placebo group (rate ratio for recovery, 1.29; 95% CI, 1.12 to 1.49; P<0.001). | Serious adverse events were reported in 24.6% of the remdesivir group and 31.6% of the placebo group. |
| Dexamethasone | RECOVERY (Platform) | Hospitalized adults with COVID-19 | 28-day mortality | Reduced 28-day mortality in patients receiving invasive mechanical ventilation (29.3% vs. 41.4%; rate ratio, 0.64; 95% CI, 0.51 to 0.81) and in those receiving oxygen without invasive mechanical ventilation (23.3% vs. 26.2%; rate ratio, 0.82; 95% CI, 0.72 to 0.94).[4] | No significant increase in serious adverse events reported compared to usual care. |
Treatment of Severe Influenza
While clinical trial data for this compound in hospitalized influenza patients is forthcoming, its mechanism of action suggests potential efficacy. The current standard of care for severe influenza includes neuraminidase inhibitors and a cap-dependent endonuclease inhibitor.
Table 2: Comparison of Efficacy and Safety in Hospitalized Influenza Patients
| Treatment | Clinical Trial | Patient Population | Primary Efficacy Endpoint | Key Efficacy Results | Key Safety Results |
| Oseltamivir | Meta-analysis | Hospitalized and outpatient adults and children with influenza | Duration of symptoms, hospitalization rates | Significantly reduced the duration of fever and influenza-like symptoms.[5] Reduced rates of hospitalization (RR, 0.79) and antibiotic usage (RR, 0.56).[5] | No significant difference in the risk of adverse reactions compared to placebo.[5] |
| Baloxavir marboxil | INFLUENT (Phase 3, ongoing) | Hospitalized adults with severe influenza | Time to clinical recovery | Data not yet available. | In studies of outpatients, it was well-tolerated with a safety profile similar to placebo. |
| Zanamivir (intravenous) | Phase 2, open-label | Hospitalized adults with severe influenza, majority requiring ICU | Safety and tolerability | All-cause mortality at day 14 was 13% and at day 28 was 17%.[6] | Adverse events were reported in 85% of patients, and serious adverse events in 34%, with many attributed to the underlying severe illness.[6] |
| Peramivir (intravenous) | Phase 3 | Hospitalized adults and adolescents with serious influenza | Time to clinical resolution | No significant clinical benefit demonstrated for peramivir + standard of care vs. placebo + standard of care (median time to clinical resolution: 42.5 vs. 49.5 hours).[7] | Generally safe and well-tolerated, with a similar incidence of adverse events between groups.[7] |
Experimental Protocols
RESPIRE Clinical Trial Protocol (this compound for COVID-19)
The RESPIRE trial was a randomized, double-blind, placebo-controlled, multi-center, proof-of-concept, Phase 2 clinical trial.[3]
-
Patient Population: Hospitalized adults with moderate or severe COVID-19. Key exclusion criteria included the requirement for ICU admission or mechanical ventilation at screening or randomization.[3]
-
Intervention: Patients were randomized 1:1 to receive either this compound or a matching placebo in addition to the standard of care. The dosing regimen for this compound was 900 mg orally on Day 1, followed by 600 mg daily on Days 2 through 6.[5]
-
Primary Endpoint: The primary outcome was the Clinical Severity Status (CSS) at Day 15, assessed on a 7-point ordinal scale as recommended by the World Health Organization.[5]
-
Key Secondary Endpoints: These included the time to hospital discharge and changes in clinical signs and symptoms.[1]
Visualizing the Mechanism and Workflow
To better understand the biological basis of this compound's action and the structure of its clinical evaluation, the following diagrams are provided.
Caption: Signaling pathway targeted by this compound.
Caption: Generalized workflow of a randomized clinical trial.
Conclusion
This compound, with its dual antiviral and immunomodulatory mechanism of action, presents a promising therapeutic approach for severe viral respiratory infections. The RESPIRE trial, although terminated early, provided proof-of-concept for its potential clinical benefit and favorable safety profile in hospitalized COVID-19 patients.[3] Further clinical development is underway to evaluate its efficacy in severe influenza. This guide provides a snapshot of the current clinical landscape, highlighting the need for further research, including head-to-head comparative trials, to fully elucidate the therapeutic potential of this compound in relation to existing treatment options.
References
- 1. Remdesivir Efficacy in COVID-19 Treatment: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety Comparison of Two Different Doses of Dexamethasone in Hospitalized Patients with COVID-19: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical studies assessing the efficacy, effectiveness and safety of remdesivir in management of COVID‐19: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. Effectiveness and safety of oseltamivir for treating influenza: an updated meta-analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and Pharmacokinetics of Intravenous Zanamivir Treatment in Hospitalized Adults With Influenza: An Open-label, Multicenter, Single-Arm, Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal Procedures for Zapnometinib: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Zapnometinib, a MEK inhibitor used in research settings. The following procedural guidance is designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Based on its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, strict adherence to safety protocols is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves tested for use with hazardous drugs.
-
Gowns: A disposable, low-permeability gown should be worn to prevent skin contact.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Respiratory Protection: When handling the powder form or creating solutions, work within a certified chemical fume hood or other ventilated enclosure to prevent inhalation of aerosols or dust.
Step-by-Step Disposal Protocol for this compound Waste
Disposal of this compound and any materials contaminated with it must comply with federal, state, and local regulations for hazardous waste. In a laboratory setting, this involves segregation, containment, and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Step 1: Identify and Segregate Hazardous Waste
-
Waste Identification: All items that have come into direct contact with this compound are considered hazardous waste. This includes:
-
Unused or expired pure compound (powder).
-
Solutions containing this compound.
-
Contaminated labware (e.g., vials, pipette tips, flasks, tubes).
-
Contaminated PPE (gloves, disposable gowns, bench paper).
-
-
Segregation: Immediately segregate this waste from non-hazardous trash to prevent cross-contamination and ensure proper disposal.
Step 2: Containment and Labeling
-
Solid Waste:
-
Collect all contaminated solid waste (e.g., gloves, vials, plasticware) in a designated, puncture-resistant container with a lid.
-
The container should be lined with a heavy-duty plastic bag.
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically compatible container.
-
Never dispose of liquid this compound waste down the drain.
-
-
Sharps Waste:
-
Needles and syringes used for handling this compound solutions must be placed directly into a designated sharps container for hazardous chemical waste. Do not recap, bend, or break needles.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the name "this compound," and a description of the contents (e.g., "Solid Debris," "Aqueous Solution").
-
Step 3: Storage and Disposal
-
Storage: Keep hazardous waste containers sealed when not in use. Store them in a designated, secure area within the laboratory, away from incompatible materials, until they are collected.
-
Requesting Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to transport the waste yourself.
-
Empty Containers: An empty container that held pure this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste[1]. After rinsing and air-drying, deface the original label and dispose of the container as directed by your EHS department.
Quantitative Data and Classifications
The following table summarizes key classifications relevant to the disposal of this compound.
| Parameter | Classification/Guideline | Significance for Disposal |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) | Governs the disposal of hazardous chemical waste in the U.S. This compound waste likely falls under this regulation. |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Reinforces the need for containment to prevent accidental ingestion by personnel or wildlife. |
| Aquatic Toxicity | Category 1 (Very toxic to aquatic life) | Prohibits disposal via the sanitary sewer system to prevent environmental contamination. |
| Waste Type | Chemical / Pharmaceutical Waste | Requires disposal through a licensed hazardous waste contractor, typically via incineration. |
Experimental Protocols for Deactivation
Currently, there are no publicly available, validated protocols for the chemical deactivation or neutralization of this compound in a standard laboratory setting. Research on the deactivation of kinase inhibitors is ongoing, but generalized procedures are not yet established[2]. Attempting to neutralize the compound without a validated protocol is not recommended as it may create other hazardous byproducts. The standard and required procedure is containment and disposal via a licensed professional service.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a research environment.
Caption: A step-by-step workflow for the safe disposal of this compound hazardous waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
